PLK1-IN-5
Description
Properties
CAS No. |
1001343-34-5 |
|---|---|
Molecular Formula |
C28H39N7O3 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32) |
InChI Key |
KZLQLABUFJNPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that governs multiple stages of cell division, making it a prime target for anticancer therapies.[1][2] Its overexpression in various cancers is often correlated with poor prognosis.[1][3] This technical guide provides a detailed overview of the mechanism of action of PLK1 inhibitors, with a focus on Volasertib, for researchers, scientists, and drug development professionals.
Core Mechanism of Action
PLK1 inhibitors are ATP-competitive small molecules that bind to the catalytic kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[4] This inhibition disrupts the carefully orchestrated sequence of events during mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[5] The primary consequence of PLK1 inhibition is a mitotic arrest, characterized by cells with a G2/M DNA content.[5]
PLK1's functions are extensive, ranging from centrosome maturation and bipolar spindle formation to chromosome segregation and cytokinesis.[6][7] By inhibiting PLK1, compounds like Volasertib disrupt these fundamental processes, leading to catastrophic mitotic errors.[8] For instance, inhibition of PLK1 prevents the dissociation of cohesin from chromosome arms, hindering proper chromosome segregation.[9]
PLK1 Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified PLK1 signaling pathway during the G2/M phase of the cell cycle and indicates the point of action for PLK1 inhibitors. Upstream kinases like Aurora A and PIM2 can activate PLK1, which in turn phosphorylates a multitude of substrates essential for mitotic progression.[9][10][11]
Quantitative Data for PLK1 Inhibitors
The potency of PLK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of PLK1 by 50%. The following table summarizes the in vitro potency of several known PLK1 inhibitors against various cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Volasertib (BI 6727) | SCLC cell lines (various) | ~10-50 | [12] |
| Onvansertib | SCLC cell lines (various) | ~20-100 | [12] |
| Rigosertib | SCLC cell lines (various) | ~50-200 | [12] |
| BI 2536 | HCT116 | ~100 | [13] |
| NMS-P937 | AML-NS8 | ~200 | [5] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the mechanism of action of PLK1 inhibitors.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLK1.
-
Reagents: Recombinant human PLK1 enzyme, a suitable peptide substrate (e.g., a casein-derived peptide), ATP (with a radioactive label like ³²P or ³³P, or in a system with a fluorescence-based readout), kinase assay buffer, and the test inhibitor (e.g., Volasertib).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
In a multi-well plate, combine the recombinant PLK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
This assay assesses the effect of the PLK1 inhibitor on the viability and proliferation of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., HCT116 or SCLC cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PLK1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Quantification: Add a viability reagent (e.g., AlamarBlue or MTS) to each well and incubate for a few hours. The reagent is converted by metabolically active cells into a fluorescent or colorimetric product.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
This method is used to determine the specific phase of the cell cycle in which cells are arrested following treatment with a PLK1 inhibitor.
-
Treatment: Treat cultured cancer cells with the PLK1 inhibitor at a concentration known to affect proliferation (e.g., the GI50 concentration) for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Rehydrate the cells and treat them with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA stain is proportional to the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.[5]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing a novel PLK1 inhibitor.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Specificity of Polo-like Kinase 1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its multifaceted roles include orchestrating centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Given its critical function in cell division, and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a high-value target for anticancer therapy. The development of small molecule inhibitors targeting PLK1 has been a major focus of oncology research, leading to a number of compounds advancing into clinical trials.
A critical parameter in the development of any kinase inhibitor is its target specificity. High specificity for the intended target, PLK1 in this case, is desirable to maximize on-target efficacy while minimizing off-target effects that can lead to toxicity. This technical guide provides an in-depth overview of the target specificity of several prominent PLK1 inhibitors, details the experimental methodologies used to assess this specificity, and visualizes the key signaling pathways and experimental workflows.
Target Specificity of Representative PLK1 Inhibitors
The specificity of a kinase inhibitor is typically assessed by profiling its activity against a broad panel of kinases, often encompassing a significant portion of the human kinome. The data presented below for several well-characterized PLK1 inhibitors—BI 2536, Volasertib (BI 6727), Onvansertib (NMS-P937), and Rigosertib—has been compiled from various biochemical and cellular assays.
On-Target Potency
The potency of these inhibitors against PLK1 and its closely related family members, PLK2 and PLK3, is a primary measure of their on-target activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating higher potency.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| BI 2536 | PLK1 | 0.83[2] | ATP-competitive |
| PLK2 | 3.5[3] | ||
| PLK3 | 9.0[3] | ||
| Volasertib (BI 6727) | PLK1 | 0.87[4][5] | ATP-competitive |
| PLK2 | 5[4][5] | ||
| PLK3 | 56[4][5] | ||
| Onvansertib (NMS-P937) | PLK1 | 2[6][7] | ATP-competitive |
| PLK2 | >10,000 (>48% inhibition at 10 µM)[8][9] | ||
| PLK3 | >10,000 (>40% inhibition at 10 µM)[8][9] | ||
| Rigosertib | PLK1 | 9[10][11] | Non-ATP-competitive |
| PLK2 | ~270 (30-fold less potent than against PLK1)[5] | ||
| PLK3 | No significant activity[5] |
Off-Target Kinase Selectivity
While potent against PLK1, many inhibitors exhibit activity against other kinases, which can contribute to both therapeutic and toxic effects. The following table summarizes known off-target activities for the selected inhibitors. It is important to note that the extent of off-target profiling varies for each compound.
| Inhibitor | Known Off-Targets (Potency/Activity) | Comments |
| BI 2536 | BRD4 (Kd = 37 nM), CAMKK1/2 (~20 nM), RPS6KA4 (~12 nM)[2][3] | While highly potent for PLK1, it exhibits significant activity against the BET bromodomain protein BRD4 and other kinases at nanomolar concentrations.[3] |
| Volasertib (BI 6727) | Displayed no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[5] | Shows high selectivity for the PLK family over other kinases. |
| Onvansertib (NMS-P937) | FLT3 (IC50 = 510 nM), MELK (IC50 = 744 nM), CK2 (IC50 = 826 nM)[8] | Demonstrates high selectivity for PLK1, with IC50 values for off-targets being significantly higher. It shows over 5000-fold selectivity for PLK1 over PLK2 and PLK3.[6][12] |
| Rigosertib | PI3K pathway, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 (IC50 = 18-260 nM)[5][11][13] | Considered a multi-kinase inhibitor due to its activity against several other kinases and its role as a Ras mimetic.[11][13] |
Experimental Protocols for Target Specificity Assessment
A multi-faceted approach employing biochemical, cellular, and proteomic methods is essential for a thorough characterization of a kinase inhibitor's specificity.
Biochemical Kinase Assays (In Vitro)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: ADP-Glo™ Luminescent Kinase Assay
This is a widely used, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (specific to the kinase)
-
Test inhibitor compound
-
White, opaque multi-well plates (384-well format is common)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:
-
Kinase reaction buffer
-
Test inhibitor at various concentrations
-
Purified kinase
-
Kinase-specific substrate
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase to accurately determine IC50 values.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its intended target within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[17][18]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment: Culture cells to a high confluency. Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase. A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Proteomics-Based Profiling
These methods provide an unbiased, proteome-wide view of an inhibitor's targets by identifying the proteins it interacts with in a cellular lysate.
Protocol: Chemical Proteomics with Immobilized Inhibitors
This technique involves immobilizing a kinase inhibitor on a solid support (beads) to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[14][20]
Materials:
-
Test inhibitor with a functional group for immobilization or a suitable analog
-
Affinity resin (e.g., epoxy-activated Sepharose beads)
-
Cell line of interest
-
Non-denaturing cell lysis buffer with protease and phosphatase inhibitors
-
Mass spectrometer (e.g., LC-MS/MS)
-
Reagents for protein digestion (e.g., trypsin)
Procedure:
-
Inhibitor Immobilization: Covalently attach the inhibitor analog to the affinity resin according to the manufacturer's protocol. Prepare control beads without the inhibitor.
-
Cell Lysate Preparation: Culture and harvest cells. Prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the inhibitor-immobilized beads.
-
As controls, incubate separate aliquots of the lysate with control beads and with the inhibitor-immobilized beads in the presence of an excess of the free, non-immobilized inhibitor (competition experiment).
-
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the proteins identified from the inhibitor-immobilized beads with those from the control beads and the competition experiment. Proteins that are significantly enriched on the inhibitor beads and whose binding is competed by the free inhibitor are considered specific targets.
Visualizations
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates a simplified overview of the key roles of PLK1 during mitosis. PLK1 is activated by upstream kinases such as Aurora A and plays a pivotal role in promoting mitotic entry, centrosome maturation, spindle formation, and cytokinesis through the phosphorylation of numerous substrates.
Caption: Simplified PLK1 signaling pathway during the G2/M transition and mitosis.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
This diagram outlines a comprehensive workflow for characterizing the target specificity of a novel kinase inhibitor, integrating biochemical, cellular, and proteomic approaches.
Caption: Integrated workflow for assessing the target specificity of a kinase inhibitor.
Conclusion
The characterization of a kinase inhibitor's target specificity is a cornerstone of its preclinical development. A thorough understanding of both on-target potency and off-target interactions is crucial for predicting efficacy and potential toxicities. The PLK1 inhibitors discussed herein exhibit a range of selectivity profiles, from the highly selective Onvansertib to the multi-targeted Rigosertib. The use of a combination of advanced biochemical, cellular, and proteomic techniques, as outlined in this guide, is essential for building a comprehensive specificity profile. This detailed characterization enables informed decisions in the drug development process, ultimately aiming for safer and more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 16. promega.com [promega.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to a Representative PLK1 Inhibitor: Volasertib (BI 6727)
Disclaimer: A specific, universally recognized chemical structure for "PLK1-IN-5" could not be definitively identified from publicly available scientific literature. It is likely a product identifier from a commercial supplier. Therefore, this guide focuses on a well-characterized and clinically relevant Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727) , to provide a comprehensive technical overview as requested.
Introduction to PLK1 and Its Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[5][6][7] PLK1 inhibitors are designed to interfere with its kinase activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2]
Volasertib (BI 6727) is a potent and selective, first-in-class dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[8] It has been investigated in numerous clinical trials for the treatment of various malignancies, particularly in acute myeloid leukemia (AML).[1]
Chemical Structure and Physicochemical Properties of Volasertib (BI 6727)
The chemical and physicochemical properties of Volasertib are summarized in the tables below.
Table 1: Chemical Identifiers for Volasertib (BI 6727)
| Identifier | Value |
| IUPAC Name | N-((1R,2S)-2-((4-(N-((4-(N,N-dimethylamino)butanoyl)-N-ethylamino)phenyl)amino)carbonyl)cyclohexyl)-4-((((R)-1-cyclopropylethyl)amino)carbonyl)benzamide |
| SMILES | O=C(N[C@H]1--INVALID-LINK--CCCC1)C3=CC=C(C(N--INVALID-LINK--C4CC4)=O)C=C3 |
| CAS Number | 763113-22-0 |
| Molecular Formula | C34H45N5O3 |
Table 2: Physicochemical Properties of Volasertib (BI 6727)
| Property | Value |
| Molecular Weight | 587.75 g/mol |
| logP | 4.2 (Predicted) |
| Topological Polar Surface Area (TPSA) | 104.9 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 10 |
Biological Activity and Mechanism of Action
Volasertib is a highly potent inhibitor of PLK1 kinase activity. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[2]
Table 3: In Vitro Biological Activity of Volasertib (BI 6727)
| Parameter | Value | Cell Line/Target |
| IC50 (PLK1) | 0.87 nM | Recombinant PLK1 |
| IC50 (PLK2) | 5 nM | Recombinant PLK2 |
| IC50 (PLK3) | 56 nM | Recombinant PLK3 |
| Cellular IC50 | 25 nM (mean) | Various cancer cell lines |
The selectivity of Volasertib for PLK1 over other kinases, including the closely related PLK2 and PLK3, contributes to its therapeutic window.
Signaling Pathways
PLK1 is a master regulator of mitosis, and its inhibition by Volasertib impacts multiple signaling events. The diagram below illustrates the central role of PLK1 in the cell cycle and the consequences of its inhibition.
Caption: The role of PLK1 in mitosis and its inhibition by Volasertib.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of PLK1 inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
Caption: Workflow for an in vitro PLK1 kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., HCT116, K562) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Volasertib for 72 hours.
-
Detection: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Flow Cytometry for Cell Cycle Analysis
This method determines the cell cycle phase at which the inhibitor causes arrest.
-
Treatment: Treat cells with Volasertib at a concentration that inhibits proliferation for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
Volasertib (BI 6727) is a potent and selective PLK1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the disruption of mitosis, highlights the critical role of PLK1 in cancer cell proliferation. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on PLK1-targeted therapies. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing the clinical application of PLK1 inhibitors like Volasertib.
References
- 1. PLK1 - Wikipedia [en.wikipedia.org]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine/threonine-protein kinase PLK1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide on the Role of Polo-like Kinase 1 (PLK1) Inhibition in Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user requested information on a specific molecule, "PLK1-IN-5." However, a thorough review of scientific literature did not yield information on a compound with this designation. This guide will, therefore, focus on the well-established role of potent and selective Polo-like Kinase 1 (PLK1) inhibitors in inducing cell cycle arrest, using data from extensively studied compounds such as Volasertib (BI 6727), BI 2536, and others. The principles, pathways, and methodologies described are fundamental to the class of PLK1 inhibitors.
Executive Summary
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its expression and activity peak during the G2 and M phases of the cell cycle, where it orchestrates critical events including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][3][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with aggressive tumor behavior and poor prognosis.[5][6][7] Consequently, PLK1 has emerged as a high-value target for anticancer therapy. Small molecule inhibitors targeting PLK1 have consistently demonstrated the ability to induce a robust G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[8][9][10] This guide provides an in-depth overview of the molecular mechanisms underpinning PLK1 inhibitor-induced cell cycle arrest, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
The Role of PLK1 in G2/M Transition
PLK1's primary function is to facilitate the timely entry of cells into mitosis. Its activity is tightly regulated, beginning to rise in the late S phase and peaking at the G2/M transition.[1][2] The activation of the master mitotic regulator, the Cyclin B1/CDK1 complex, is a critical step for mitotic entry. PLK1 is a key player in this activation cascade through a positive feedback loop.[2][4]
-
Activation of Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C.[2] Activated Cdc25C then removes inhibitory phosphates from CDK1, promoting the activation of the Cyclin B1/CDK1 complex.
-
Inhibition of WEE1/MYT1: Concurrently, PLK1 phosphorylates and inactivates the kinases WEE1 and MYT1, which are responsible for adding the inhibitory phosphates to CDK1.[2]
This dual action ensures a swift and complete activation of Cyclin B1/CDK1, committing the cell to enter mitosis.
Mechanism of Action: PLK1 Inhibitor-Induced Cell Cycle Arrest
PLK1 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of PLK1, preventing it from phosphorylating its downstream substrates.[11][12] This inhibition disrupts the carefully orchestrated sequence of mitotic events, leading to a characteristic cellular phenotype.
Induction of G2/M Arrest
By blocking PLK1 activity, inhibitors prevent the activation of Cdc25C and the inactivation of WEE1/MYT1.[2] This results in the Cyclin B1/CDK1 complex remaining in an inactive state, thereby preventing cells from transitioning from the G2 phase into mitosis. This leads to a significant accumulation of cells with 4N DNA content, a hallmark of G2/M arrest.[8] This arrest is a direct consequence of disrupting PLK1's role in mitotic entry.[1]
Mitotic Catastrophe and Apoptosis
Prolonged arrest at the G2/M checkpoint due to PLK1 inhibition ultimately triggers apoptotic cell death.[8][13] The mechanisms driving this apoptosis are multifactorial:
-
Spindle Assembly Checkpoint Activation: Inhibition of PLK1 leads to defects in centrosome maturation and spindle formation.[1] This activates the spindle assembly checkpoint, causing a prolonged mitotic arrest that can lead to apoptosis.[8]
-
DNA Damage Response: PLK1 inhibition has been shown to induce DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX).[8] This damage can trigger p53-dependent or -independent apoptotic pathways.[9][14]
-
Modulation of Apoptotic Regulators: PLK1 inhibitors can downregulate the expression of key anti-apoptotic proteins, such as Mcl-1 and Bcl-2.[5][13] This shifts the cellular balance in favor of apoptosis, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade (e.g., cleavage of PARP and caspase-3).[5][9][13]
Quantitative Data: Efficacy of PLK1 Inhibitors
The potency of PLK1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cellular proliferation or viability assays. These values can vary depending on the specific inhibitor, cell line, and assay conditions.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (approx.) | Reference |
| BI 2536 | General | (Kinase Assay) | 0.83 nM | [11] |
| Volasertib (BI 6727) | Osteosarcoma | Saos-2 | 10-20 nM | [15] |
| TAK-960 | Sarcoma | CHP100, MPNST, LS141 | < 50 nM | [5] |
| GSK461364 | Triple Negative Breast Cancer | SUM149, SUM159, etc. | 1.8 - 4.9 nM | [16] |
| Onvansertib | Triple Negative Breast Cancer | SUM149, SUM159 | 10 - 20 nM | [16] |
| Peptide-2 | Cervical Cancer | HeLa | 0.44 µM (440 nM) | [17] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PLK1 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension and wash the pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.
-
Data Analysis: The resulting histogram of cell counts versus fluorescence intensity is analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.[8][9]
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Treat cells with the PLK1 inhibitor as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD, according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the stained cells by flow cytometry immediately.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.
-
Protein Extraction: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., PLK1, Cyclin B1, cleaved PARP, cleaved Caspase-3, γH2AX, Bcl-2).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][8]
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: PLK1 activation at the G2/M transition promotes mitotic entry.
Caption: Mechanism of PLK1 inhibitor-induced G2/M arrest and apoptosis.
Experimental Workflows
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]
- 17. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Polo-like Kinase 1 (PLK1) Inhibition on Mitosis
A Note to the Reader: This guide provides a comprehensive overview of the effects of inhibiting Polo-like Kinase 1 (PLK1) on mitosis. While the initial request specified "PLK1-IN-5," a thorough search of scientific literature and public databases did not yield information on a specific inhibitor with this designation. Therefore, this document focuses on the well-characterized and extensively studied effects of PLK1 inhibition in general, drawing upon data from notable small molecule inhibitors such as Volasertib (BI 6727), BI 2536, and others. The principles, pathways, and experimental methodologies described herein are fundamental to understanding how targeting PLK1 disrupts cell division and serves as a promising strategy in oncology.
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that orchestrates multiple key events during cell division.[1][2] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1][2] PLK1's multifaceted roles include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][3][4] Given that PLK1 is frequently overexpressed in a wide range of human cancers and its high levels often correlate with poor prognosis, it has emerged as an attractive target for anticancer drug development.[5][6][7] Inhibition of PLK1 leads to catastrophic mitotic errors, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[5][6]
Quantitative Data on PLK1 Inhibitors
The efficacy of PLK1 inhibitors is quantified through various metrics, including their inhibitory concentration (IC50) against the kinase and their impact on cancer cell viability. The following tables summarize key quantitative data for several well-studied PLK1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 | Notes |
| Volasertib (BI 6727) | PLK1 | 0.87 nM | Potent and selective ATP-competitive inhibitor. |
| Hit-4 (Unnamed) | PLK1 | 22.61 pM | Identified through virtual screening; demonstrates exceptionally high potency.[8] |
| BI 2536 | PLK1 | 0.83 nM | A well-characterized, potent PLK1 inhibitor. |
| GSK461364 | PLK1 | 2.2 nM | ATP-competitive inhibitor. |
| Scytonemin | PLK1 | 2 µM | A natural product with reported PLK1 inhibitory activity, though its selectivity is debated.[9] |
Table 2: Cellular Proliferation and Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Volasertib (BI 6727) | HCT116 | Colorectal Carcinoma | 27.13 nM | [10] |
| Volasertib (BI 6727) | DLD-1 | Colorectal Carcinoma | 67.35 nM | [10] |
| Hit-4 (Unnamed) | DU-145 | Prostate Cancer | 0.09 nM | [8] |
Core Signaling Pathways and Mechanisms of Action
PLK1 functions within a complex network to drive mitotic progression. Its inhibition disrupts these carefully orchestrated events, leading to mitotic catastrophe.
PLK1 Activation and Role in Mitotic Entry
PLK1 is activated in late G2 phase through phosphorylation by Aurora A kinase.[6] Active PLK1 then contributes to a positive feedback loop by phosphorylating and activating the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[11][12] Inhibition of PLK1 dampens this activation loop, leading to a significant delay in mitotic entry.[11][12]
Caption: PLK1 signaling pathway for mitotic entry and the point of action for PLK1 inhibitors.
Consequences of PLK1 Inhibition during Mitosis
Once in mitosis, PLK1 localizes to centrosomes, kinetochores, and the central spindle to regulate key processes.[4] Inhibition of PLK1 kinase activity results in a cascade of defects:
-
Defective Centrosome Maturation and Spindle Assembly: PLK1 is required for the recruitment of γ-tubulin and other proteins to the centrosome, which is essential for its maturation and ability to nucleate microtubules.[1][2] Cells treated with PLK1 inhibitors often fail to form a stable, bipolar spindle, instead displaying monopolar or multipolar spindles.[13]
-
Chromosome Segregation Errors: PLK1 phosphorylates components of the cohesin complex, facilitating its removal from chromosome arms during prophase.[14] It is also critical for stable kinetochore-microtubule attachments.[14] Inhibition leads to improper chromosome alignment at the metaphase plate and subsequent missegregation.[15]
-
Mitotic Arrest and Apoptosis: The spindle assembly checkpoint (SAC) detects these defects, leading to a prolonged mitotic arrest.[15] For cancer cells, which are often highly dependent on PLK1, this arrest typically culminates in apoptosis, a form of programmed cell death.[5][10] This is often mediated by the intrinsic mitochondrial pathway, involving changes in the Bcl-2 family of proteins.[10]
Caption: Logical flow from PLK1 inhibition to the induction of apoptosis in cancer cells.
Experimental Protocols
The characterization of PLK1 inhibitors relies on a suite of standardized biochemical and cell-based assays.
In Vitro PLK1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.
-
Principle: A luminescent assay, such as ADP-Glo™, quantifies the amount of ADP produced during the kinase reaction.[16] Lower ADP levels in the presence of an inhibitor indicate successful inhibition.
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine recombinant PLK1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8][16]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to PLK1 activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PLK1 activity by 50%.
-
Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Inhibitor Treatment: Treat cells with serial dilutions of the PLK1 inhibitor for 48-72 hours.[10][17]
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.
-
Signal Measurement: For MTT, solubilize the formazan (B1609692) crystals and measure absorbance. For CellTiter-Glo®, measure luminescence.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 value for cell viability.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide, 7-AAD). The fluorescence intensity is proportional to the DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
-
Protocol Outline:
-
Treatment: Treat cells with the PLK1 inhibitor for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show the percentage of cells in G1, S, and G2/M. An accumulation of cells in the G2/M peak indicates mitotic arrest.
-
Western Blotting for Mitotic Markers and Apoptosis
Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
-
Protocol Outline:
-
Cell Lysis: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against key proteins, such as Phospho-Histone H3 (a marker for mitotic cells), cleaved PARP or Caspase-3 (markers for apoptosis), and PLK1 itself.[18] A loading control like β-actin or GAPDH is used to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Caption: General experimental workflow for the preclinical evaluation of PLK1 inhibitors.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. PLK1 antibody (10305-1-AP) | Proteintech [ptglab.com]
PLK1-IN-12: A Potent and Selective Tool for Interrogating Polo-like Kinase 1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that serves as a master regulator of mitotic progression. Its multifaceted roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis have positioned it as a key player in cell division.[1] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.[1] The development of selective small molecule inhibitors of PLK1 has provided invaluable tools for dissecting its complex cellular functions and for exploring its therapeutic potential.
This technical guide focuses on PLK1-IN-12 , a highly potent and selective, orally active inhibitor of PLK1. Also referred to as compound B31 , this molecule serves as an exemplary tool for studying PLK1 function due to its high specificity and demonstrated anti-proliferative and in vivo anti-tumor activities. This document provides a comprehensive overview of its biochemical and cellular activities, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates.
Biochemical and Cellular Activity of PLK1 Inhibitors
The efficacy of a chemical probe is defined by its potency and selectivity. PLK1-IN-12 and other well-characterized PLK1 inhibitors demonstrate a range of activities both in biochemical assays and in cellular contexts.
Kinase Inhibition Profile
PLK1-IN-12 is a highly selective inhibitor of PLK1. Its inhibitory activity against PLK1 and other members of the PLK family is summarized below. For comparison, data for other widely used PLK1 inhibitors are also included.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PLK2 | Selectivity vs. PLK3 | Reference |
| PLK1-IN-12 (B31) | PLK1 | 20 | >500-fold (>10,000 nM) | ~200-fold (3953 nM) | [2] |
| Volasertib (BI 6727) | PLK1 | 0.87 | ~6-fold (5 nM) | ~64-fold (56 nM) | [3] |
| BI 2536 | PLK1 | 0.83 | ~4-fold (3.5 nM) | ~11-fold (9.0 nM) | [4] |
| Onvansertib (NMS-P937) | PLK1 | 2 | >5000-fold | >5000-fold | [5] |
Anti-proliferative Activity in Cancer Cell Lines
The functional consequence of PLK1 inhibition in cancer cells, which often exhibit a dependency on this kinase, is the suppression of cell proliferation. The half-maximal inhibitory concentration (IC50) values for PLK1-IN-12 and other inhibitors across a panel of cancer cell lines are presented below.
| Cell Line | Cancer Type | PLK1-IN-12 (B31) IC50 (nM) | Onvansertib IC50 (nM) | Volasertib (BI 6727) IC50 (nM) | BI 2536 IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 0.08 | - | - | 2-25 |
| SW620 | Colorectal Cancer | 8.2 | <100 | 23 | 2-25 |
| H460 | Non-Small Cell Lung Cancer | 12 | <100 | 21 | 12 |
| A549 | Non-Small Cell Lung Cancer | 32 | <100 | - | 2-25 |
| HL-60 | Acute Promyelocytic Leukemia | 59 | <100 | 32 | 2-25 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 41 | - | - | 2-25 |
| A2780 | Ovarian Cancer | - | 42 | - | - |
| HCT116 | Colorectal Cancer | - | <100 | 23 | 2-25 |
| BRO | Melanoma | - | - | 11 | 2-25 |
| GRANTA-519 | Mantle Cell Lymphoma | - | - | 15 | 2-25 |
PLK1 Signaling Pathways
PLK1 exerts its influence over a multitude of cellular processes by phosphorylating a vast network of substrates. Inhibition of PLK1 with a tool compound like PLK1-IN-12 can be used to probe its role in these pathways.
G2/M Transition
PLK1 is a key orchestrator of the entry into mitosis. It is activated at the G2/M transition and, in turn, phosphorylates and activates several downstream targets that trigger mitotic events.
References
In-depth Technical Guide: Preliminary Studies on PLK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of novel anticancer therapies. A class of small molecule inhibitors has been developed to target the ATP-binding domain of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.
This technical guide focuses on the preliminary studies of a specific PLK1 inhibitor designated as PLK1-IN-5 . This compound has been identified as a potent inhibitor of PLK1 and is also referred to as compound I-4 in patent literature (WO2008113711A1).[1] While extensive preclinical data for this compound is not yet publicly available, this document aims to provide a comprehensive overview of the general mechanism of action of PLK1 inhibitors, common experimental protocols used in their evaluation, and the expected outcomes based on studies of other well-characterized molecules in this class.
Core Concepts: The Role of PLK1 in Oncology
PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition and M phase. In cancer cells, the dysregulation of PLK1 contributes to uncontrolled proliferation and genomic instability. Inhibition of PLK1 disrupts these critical mitotic processes, leading to cell cycle arrest and ultimately, cell death, preferentially in rapidly dividing cancer cells.
Mechanism of Action of PLK1 Inhibitors
PLK1 inhibitors, including the class to which this compound belongs, are typically ATP-competitive inhibitors. They bind to the catalytic kinase domain of PLK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that governs mitotic progression.
Signaling Pathway of PLK1 Inhibition
The following diagram illustrates the central role of PLK1 in mitosis and the impact of its inhibition.
Caption: PLK1 signaling cascade and the inhibitory action of this compound.
Preclinical Data for PLK1 Inhibitors (General)
While specific data for this compound is not publicly available, the following tables summarize the kind of quantitative data typically generated in preclinical studies of PLK1 inhibitors. These data are essential for assessing the potency, selectivity, and potential therapeutic window of a new compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| PLK1 | < 500 |
| PLK2 | > 10,000 |
| PLK3 | > 10,000 |
| Other Kinases | > 10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. High IC50 values for other kinases indicate selectivity for PLK1.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Carcinoma | Data not available |
| MCF7 | Breast Cancer | Data not available |
| NCI-H460 | Lung Cancer | Data not available |
IC50 values in cell-based assays indicate the concentration of the compound that inhibits cell proliferation by 50%.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HCT116 (Colon) | Vehicle | 0 |
| This compound (dose 1) | Data not available | |
| This compound (dose 2) | Data not available | |
| A549 (Lung) | Vehicle | 0 |
| This compound (dose 1) | Data not available | |
| This compound (dose 2) | Data not available |
Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline standard protocols used to evaluate PLK1 inhibitors.
In Vitro Kinase Assay
Objective: To determine the potency and selectivity of this compound against PLK1 and other kinases.
Methodology:
-
Recombinant human PLK1 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The same procedure is repeated for a panel of other kinases to assess selectivity.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment groups at various doses and schedules (e.g., daily, weekly) via a specific route (e.g., oral, intravenous). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for a preclinical in vivo xenograft study.
Caption: A typical experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of PLK1, a clinically validated target in oncology. While specific preclinical data for this compound are not yet in the public domain, the information provided in this guide on the mechanism of action and standard evaluation protocols for PLK1 inhibitors offers a foundational understanding for researchers in the field. Further studies are required to fully characterize the pharmacological profile of this compound, including its in vitro and in vivo efficacy, selectivity, pharmacokinetic properties, and safety profile. The generation and publication of these data will be critical to determine its potential as a novel therapeutic agent for the treatment of cancer.
References
PLK1-IN-12: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions are critical for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4] Overexpression of PLK1 is a common feature in a wide variety of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][5] PLK1-IN-12 (also known as Compound B31) is a novel, orally active, and highly selective small-molecule inhibitor of PLK1 that has demonstrated potent anti-leukemic activity in preclinical studies.[6][7] This technical guide provides an in-depth overview of PLK1-IN-12, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in basic cancer research.
Core Data Summary
Kinase Inhibitory Potency and Selectivity
PLK1-IN-12 exhibits high potency and selectivity for PLK1 over other PLK isoforms.[6]
| Kinase | IC50 (nM) |
| PLK1 | 20[6] |
| PLK2 | >10000[6] |
| PLK3 | 3953[6] |
In Vitro Antiproliferative Activity
PLK1-IN-12 has shown potent antiproliferative activity across various cancer cell lines, with exceptional potency against the K562 chronic myeloid leukemia cell line.[7]
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 0.08[7] |
Further data on a broader range of cell lines is detailed in the source literature.[7]
In Vivo Efficacy
Oral administration of PLK1-IN-12 has been shown to effectively inhibit tumor growth in a subcutaneous K562 cell xenograft mouse model.[6][7]
| Animal Model | Dosing Schedule | Tumor Growth Inhibition |
| K562 Xenograft (Mouse) | 10 or 20 mg/kg, p.o., twice weekly | Significant[6][7] |
Mechanism of Action and Signaling Pathways
PLK1-IN-12, as a selective inhibitor of PLK1, primarily exerts its anticancer effects by disrupting the mitotic progression of cancer cells. PLK1 is a master regulator of M-phase, and its inhibition leads to mitotic arrest and subsequent apoptosis.
The signaling pathway affected by PLK1-IN-12 is central to cell cycle control. PLK1 is activated in the G2 phase and its activity peaks in mitosis. It phosphorylates numerous substrates that are essential for the G2/M transition and progression through mitosis.
References
- 1. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]
- 5. Pharmacological inhibition of PLK1/PRC1 triggers mitotic catastrophe and sensitizes lung cancers to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1-IN-12_TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
The Biological Effects of PLK1 Inhibition: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PLK1-IN-5" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the biological effects of Polo-like Kinase 1 (PLK1) inhibition, drawing on data from well-characterized, exemplary PLK1 inhibitors such as Volasertib (BI 6727), BI 2536, and GSK461364A. The principles and effects described herein are generally applicable to potent and selective PLK1 inhibitors.
Executive Summary
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] This has positioned PLK1 as a compelling target for anticancer drug development. PLK1 inhibitors are a class of targeted therapies designed to disrupt the function of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a detailed exploration of the biological consequences of PLK1 inhibition, including the underlying mechanisms of action, effects on cellular processes, and methodologies for their evaluation.
Mechanism of Action of PLK1 Inhibitors
PLK1 inhibitors primarily function by targeting the enzymatic activity of the PLK1 protein. There are two main classes of these inhibitors based on their binding site:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket within the kinase domain of PLK1.[2] This competitive inhibition prevents the phosphorylation of PLK1's downstream substrates, which are essential for mitotic progression.[2][4] The majority of PLK1 inhibitors in clinical development, including Volasertib and BI 2536, belong to this class.
-
Polo-Box Domain (PBD) Inhibitors: The PBD is a unique region in PLK1 that is crucial for its subcellular localization and substrate recognition. PBD inhibitors work by preventing PLK1 from localizing to key mitotic structures like centrosomes and kinetochores, thereby disrupting its function.[2]
The inhibition of PLK1's kinase activity leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.
Core Biological Effects of PLK1 Inhibition
Induction of Mitotic Arrest at G2/M Phase
A hallmark of PLK1 inhibition is the induction of cell cycle arrest, predominantly at the G2/M transition.[4] PLK1 is essential for several key mitotic events, including centrosome maturation, bipolar spindle formation, and the activation of the anaphase-promoting complex/cyclosome (APC/C). By inhibiting PLK1, these processes are disrupted, leading to the activation of the spindle assembly checkpoint and a halt in mitotic progression.[4] This arrest prevents cancer cells from successfully completing cell division.
Disruption of Mitotic Spindle Formation
PLK1 is critical for the proper assembly and function of the mitotic spindle. Inhibition of PLK1 often results in the formation of abnormal mitotic figures, most characteristically monopolar spindles, where the spindle poles fail to separate. This defect in spindle formation prevents the correct alignment and segregation of chromosomes during mitosis.
Induction of Apoptosis
Prolonged mitotic arrest triggered by PLK1 inhibition ultimately leads to the induction of apoptosis, or programmed cell death.[3] Cancer cells that are arrested in mitosis for an extended period are unable to satisfy the spindle assembly checkpoint and are targeted for elimination through the intrinsic apoptotic pathway. This selective killing of rapidly dividing cancer cells, while having a lesser effect on normal, non-dividing cells, forms the basis of the therapeutic window for PLK1 inhibitors.[2]
Quantitative Data on PLK1 Inhibitor Activity
The potency of PLK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative data for well-characterized PLK1 inhibitors.
| Table 1: In Vitro Antiproliferative Activity of PLK1 Inhibitors | ||
| PLK1 Inhibitor | Cancer Cell Line | IC50 (nM) |
| Volasertib (BI 6727) | HCT 116 (Colon) | 0.87[1] |
| NCI-H460 (Lung) | 1.4[1] | |
| HL-60 (Leukemia) | 2.5[1] | |
| BI 2536 | HeLa (Cervical) | 2[5] |
| A549 (Lung) | 3[5] | |
| K562 (Leukemia) | 1.5[5] | |
| GSK461364A | SNU-1 (Gastric) | 4340[6] |
| Multiple Cancer Cell Lines | <50 in >83% of lines[7] |
| Table 2: Apoptosis Induction by PLK1 Inhibitors | |||
| PLK1 Inhibitor | Cell Line | Concentration | % Apoptotic Cells (Annexin V+) |
| BI 2536 | Neuroblastoma cell lines | 10-100 nM | Significant increase[8] |
| GSK461364A | Gastric cancer cell line | 1-40 µM | Significant increase[6] |
| Volasertib | Erythroid cells | Not specified | Increased apoptosis |
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway and Inhibition
Experimental Workflow for Evaluating PLK1 Inhibitors
Downstream Consequences of PLK1 Inhibition
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological effects of PLK1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PLK1 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the PLK1 signaling pathway and apoptosis.
-
Cell Lysis: Treat cells with the PLK1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, phospho-Histone H3, Cyclin B1, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the PLK1 inhibitor. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of mitotic spindle morphology.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PLK1 inhibitor.
-
Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology.
Conclusion
Inhibition of PLK1 represents a promising strategy for the treatment of various cancers. The biological effects of PLK1 inhibitors are primarily driven by their ability to induce mitotic arrest, disrupt spindle formation, and trigger apoptosis in rapidly dividing cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel PLK1-targeting compounds, facilitating the advancement of new cancer therapeutics.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Potent and Selective PLK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of Polo-like kinase 1 (PLK1) inhibitor discovery programs. PLK1 is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, making it an attractive target for anticancer therapies.[1][2][3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[5] This guide will focus on the discovery and preclinical development of volasertib (B1683956) (BI 6727), a well-characterized PLK1 inhibitor, while also drawing insights from other notable inhibitors to provide a comprehensive overview of the field.
The Rationale for Targeting PLK1 in Oncology
PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Cancer cells, with their high proliferation rates, are particularly dependent on the proper functioning of the mitotic machinery, and thus are more sensitive to the inhibition of key mitotic regulators like PLK1.[5] The therapeutic strategy behind PLK1 inhibition is to induce mitotic arrest in cancer cells, leading to subsequent apoptosis.[2][6][7] Several small molecule inhibitors targeting the ATP-binding pocket of the PLK1 kinase domain have been developed and have entered clinical trials, including volasertib, rigosertib, GSK461364, and onvansertib.[8]
Quantitative Data on Preclinical PLK1 Inhibitors
The following tables summarize key quantitative data for several prominent PLK1 inhibitors, providing a basis for comparison of their potency and activity.
Table 1: In Vitro Potency of Selected PLK1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line Examples | Reference(s) |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | 0.87 (PLK1), 5 (PLK2), 56 (PLK3) | HCT 116 (colon), NCI-H460 (lung), HeLa | [7][9] |
| BI 2536 | PLK1 | 0.83 | HeLa, various human tumor cell lines | [9] |
| GSK461364 | PLK1 | Ki = 2.2 | >120 tumor cell lines | [10] |
| Rigosertib | PLK1, PI3K | 9 (PLK1) | Various cancer cell lines | [11] |
| Onvansertib | PLK1 | - | KRAS-mutant colorectal cancer cells | [12] |
| Hit-4 | PLK1 | 0.02261 | DU-145 (prostate) | [8] |
Table 2: In Vitro Cellular Activity of Volasertib (BI 6727)
| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| HCT 116 | Colon Carcinoma | 23 | [7] |
| NCI-H460 | Lung Carcinoma | 21 | [7] |
| BRO | Melanoma | 11 | [7] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 32 | [7] |
| THP-1 | Acute Monocytic Leukemia | 36 | [7] |
| Raji | Burkitt's Lymphoma | 37 | [7] |
Table 3: In Vivo Efficacy of Volasertib (BI 6727) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |
| HCT 116 | Colon Carcinoma | 30-40 mg/kg, i.v., weekly | Tumor regression | [7] |
| NCI-H460 | Lung Carcinoma | 30-40 mg/kg, i.v., weekly | Tumor growth inhibition | [7] |
| Various Solid Tumors | Pediatric Cancers | 30 mg/kg, i.v., q7dx3 | Significant differences in EFS in 59% of models | [13] |
| Acute Lymphoblastic Leukemia | Pediatric ALL | 15 mg/kg, i.v., q7dx3 | Significant differences in EFS in 50% of models | [13] |
Experimental Protocols
This section details the methodologies for key experiments typically employed in a PLK1 inhibitor discovery program.
PLK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the PLK1 enzyme.
Methodology (based on Promega's ADP-Glo™ Kinase Assay): [14]
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), a specific concentration of recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a synthetic peptide), and ATP.
-
Compound Addition: Add serial dilutions of the test compound (e.g., volasertib) to the reaction mixture. A control with DMSO (vehicle) is also included.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Proliferation Assays
Objective: To assess the effect of a PLK1 inhibitor on the growth and viability of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PLK1 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 or IC50 value from the dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of a PLK1 inhibitor on cell cycle progression.
Methodology (Flow Cytometry with Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cancer cells with the PLK1 inhibitor at a concentration known to affect proliferation.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). Inhibition of PLK1 is expected to cause an accumulation of cells in the G2/M phase.[7]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of a PLK1 inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT 116) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PLK1 inhibitor (e.g., volasertib) via a clinically relevant route (e.g., intravenous or oral) according to a specific dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry). Compare the tumor growth between the treated and control groups to assess the efficacy of the inhibitor.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate crucial signaling pathways and experimental workflows in PLK1 inhibitor discovery.
Caption: Simplified PLK1 signaling pathway in mitosis and the point of intervention by volasertib.
Caption: General workflow for a small molecule kinase inhibitor discovery program.
Conclusion
The development of PLK1 inhibitors represents a promising strategy in oncology. The journey from target identification to a clinical candidate like volasertib involves a rigorous and iterative process of screening, design, synthesis, and biological evaluation. The data and protocols presented in this guide offer a foundational understanding of the key steps and considerations in a PLK1 inhibitor discovery program. As our understanding of PLK1 biology deepens, future efforts will likely focus on developing even more selective inhibitors and exploring novel combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for PLK1-IN-5 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, and cytokinesis.[2][3] Dysregulation and overexpression of PLK1 are frequently observed in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapeutics.[4][5][6] PLK1 inhibitors, which can block its kinase activity, have shown promise in inducing cell cycle arrest and apoptosis in cancer cells.[1] This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of inhibitors, such as PLK1-IN-5, against PLK1. The protocol is based on a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5]
Signaling Pathway of PLK1
PLK1 is a key regulator of mitotic progression. Its activation and function are tightly controlled throughout the cell cycle. The kinase domain of PLK1 is responsible for phosphorylating a multitude of substrates, thereby controlling mitotic entry, execution, and exit. A distinct feature of PLK1 is its C-terminal polo-box domain (PBD), which is crucial for its subcellular localization and interaction with docking proteins that have been pre-phosphorylated by other kinases like Cdk1.[7] This interaction is essential for PLK1 to access its substrates at specific cellular locations such as centrosomes and kinetochores.[3][7] Small molecule inhibitors targeting the ATP-binding pocket of the kinase domain are a major strategy for inhibiting PLK1 activity.[8][9]
Experimental Protocols
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. This luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4][5]
Materials and Reagents
-
Enzyme: Recombinant human PLK1 (full-length)
-
Substrate: Dephosphorylated casein or a specific peptide substrate like PLKtide
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit
-
Buffer: Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay to determine the IC₅₀ of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. PLK1 Kinase Enzyme System [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLK1-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its expression is elevated in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][4] PLK1-IN-5 is a potent and highly selective inhibitor of PLK1. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the PLK1 kinase domain. By blocking the kinase activity of PLK1, it disrupts the proper execution of mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[3][4] Due to its high selectivity for PLK1 over other PLK isoforms, this compound is a valuable tool for specifically investigating the cellular functions of PLK1.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (nM) |
| PLK1 | 20 |
| PLK2 | >10000 |
| PLK3 | 3953 |
This data demonstrates the high selectivity of this compound for PLK1 over other Polo-like kinase isoforms.
Cellular Activity of this compound (Compound B31)
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 0.08 |
| MV-4-11 | Acute Myeloid Leukemia | 0.13 |
| MOLM-13 | Acute Myeloid Leukemia | 0.17 |
| A549 | Non-small Cell Lung Cancer | 1.1 |
| HCT116 | Colorectal Cancer | 1.5 |
| HeLa | Cervical Cancer | 2.3 |
| HEK293T | Normal Embryonic Kidney | >1000 |
This data highlights the potent cytotoxic effects of this compound against various cancer cell lines, with significantly lower toxicity in a non-cancerous cell line.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics for your cell line of interest.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from sub-nanomolar to micromolar to capture the full dose-response curve. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period. Allow cells to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a DMSO control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24 hours. Include a DMSO control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.
-
Fixation: Wash the cells with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Expect an accumulation of cells in the G2/M phase following treatment with this compound.
Mandatory Visualizations
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in Cell Culture.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cell cycle analysis and chromosomal localization of human Plk1, a putative homologue of the mitotic kinases Drosophila polo and Saccharomyces cerevisiae Cdc5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Application Notes and Protocols for PLK1 Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer drug development.[3][4] Inhibition of PLK1 can lead to mitotic arrest, apoptosis, and suppression of tumor growth.[3][5][6]
This document provides detailed application notes and experimental protocols for the use of a representative PLK1 inhibitor in cancer cell lines. While the specific inhibitor "PLK1-IN-5" is not well-documented in publicly available literature, the following data and protocols are based on well-characterized, potent, and selective PLK1 inhibitors such as BI 2536 and Volasertib (BI 6727). These notes can serve as a comprehensive guide for researchers investigating the effects of PLK1 inhibition in various cancer models.
Mechanism of Action of PLK1 Inhibitors
PLK1 inhibitors are typically small molecules that act as ATP-competitive inhibitors of the PLK1 kinase domain.[7] By binding to the ATP-binding pocket of PLK1, these inhibitors prevent the phosphorylation of its downstream substrates, thereby disrupting the normal progression of mitosis. This disruption leads to a prolonged mitotic arrest, which ultimately triggers apoptotic cell death in cancer cells.[5][8][9] The inhibition of PLK1 has been shown to induce a characteristic "polo-mitosis" phenotype, with monopolar spindles and subsequent cell death.
Quantitative Data: Efficacy of PLK1 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative PLK1 inhibitors in various cancer cell lines. These values indicate the concentration of the inhibitor required to inhibit the biological process by 50% and are a measure of the inhibitor's potency.
| PLK1 Inhibitor | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| BI 2536 | Daoy | Medulloblastoma | 5 | [3] |
| BI 2536 | ONS-76 | Medulloblastoma | 7.5 | [3] |
| BI 6727 (Volasertib) | HCT116 | Colorectal Carcinoma | Varies by study | [8][10] |
| BI 6727 (Volasertib) | DLD-1 | Colorectal Carcinoma | Varies by study | [8] |
| GSK461364 | K562 | Chronic Myelogenous Leukemia | 20 | [11] |
| Rigosertib | K562 | Chronic Myelogenous Leukemia | 55 | [11] |
| Onvansertib (NMS-P937) | DMS53 | Small Cell Lung Cancer | 139.9 | [12] |
| Onvansertib (NMS-P937) | H526 | Small Cell Lung Cancer | 51 | [12] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of PLK1 inhibitors on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
PLK1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the PLK1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Cancer cell lines
-
PLK1 inhibitor
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PLK1 inhibitor at the desired concentrations for a specified time (e.g., 24 or 48 hours).[9]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
PLK1 inhibitor
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PLK1 inhibitor at various concentrations for a specific duration (e.g., 24 hours).[1][9]
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is expected after treatment with a PLK1 inhibitor.[1][9]
Visualization of Pathways and Workflows
PLK1 Signaling Pathway and Inhibition
Caption: PLK1 signaling pathway and the point of inhibition.
Experimental Workflow for Evaluating PLK1 Inhibitors
Caption: General experimental workflow for evaluating PLK1 inhibitors.
References
- 1. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pnas.org [pnas.org]
- 6. PLK1 is a critical determinant of tumor cell sensitivity to CPT11 and its inhibition enhances the drug antitumor efficacy in squamous cell carcinoma models sensitive and resistant to camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for PLK1-IN-5 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of PLK1-IN-5, a potent inhibitor of Polo-like kinase 1 (PLK1), in immunofluorescence (IF) staining applications. This document outlines the mechanism of action of PLK1, the expected cellular phenotypes upon its inhibition, and a comprehensive protocol for visualizing these effects using immunofluorescence microscopy.
Introduction to PLK1 and this compound
Polo-like kinase 1 (PLK1) is a key serine/threonine kinase that plays a critical role in the regulation of the cell cycle.[1][2] Its functions are essential for mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[3][4] Due to its significant role in cell proliferation, PLK1 is a well-established target for anticancer drug development.[2][5]
This compound is a potent inhibitor of PLK1 with an IC50 value of less than 500 nM.[6][7] Inhibition of PLK1 by small molecules like this compound is expected to induce mitotic arrest, leading to characteristic cellular phenotypes such as the formation of monopolar spindles and ultimately, apoptosis in cancer cells.[8] Immunofluorescence is a powerful technique to visualize these inhibitor-induced changes in subcellular structures and protein localization.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and other common PLK1 inhibitors. This data can be used as a reference for designing experiments and for comparison purposes.
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | PLK1 | < 500 nM | [6][7] |
| BI 2536 | PLK1, BRD4 | 0.83 nM (PLK1) | [6] |
| BI 6727 (Volasertib) | PLK1 | 0.87 nM | [6] |
| GSK461364 | PLK1 | Ki of 2.2 nM | [6] |
| GW843682X | PLK1, PLK3 | 2.2 nM (PLK1), 9.1 nM (PLK3) | [6] |
Note: The provided IC50 value for this compound is a general value. It is highly recommended that researchers determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
To better understand the context of this compound application, the following diagrams illustrate the PLK1 signaling pathway and a general experimental workflow for immunofluorescence staining.
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Immunofluorescence Staining.
Detailed Immunofluorescence Protocol
This protocol provides a general guideline for immunofluorescence staining of cells treated with this compound. Optimization of incubation times, antibody concentrations, and inhibitor concentration is recommended for each specific cell line and experimental setup.
Materials and Reagents:
-
This compound (e.g., from AbMole BioScience, Cat. No. M41581)
-
Cell culture medium and supplements
-
Sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Primary antibodies (e.g., anti-α-tubulin for spindle visualization, anti-PLK1 for localization studies)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration range of 100 nM to 1 µM is recommended for initial experiments, based on the provided IC50.
-
Incubate the cells with the this compound containing medium for a duration sufficient to induce the desired phenotype (e.g., 16-24 hours for mitotic arrest). Include a vehicle control (e.g., DMSO) treated sample.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[9]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
During the second wash, add the nuclear counterstain (e.g., DAPI) at the recommended concentration and incubate for 5 minutes.
-
Perform a final wash with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Expected results in this compound treated cells include an increased number of mitotic cells, disorganized spindles (monopolar or multipolar), and misaligned chromosomes.
-
Disclaimer: This protocol is a general guideline. Optimal conditions should be determined by the end-user for each specific application. All products mentioned are for research use only.
References
- 1. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biotium.com [biotium.com]
PLK1-IN-5: Inducing Mitotic Arrest in HeLa Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its overexpression is a common feature in various cancers, including cervical cancer, making it a prime target for therapeutic intervention.[2][3] PLK1 inhibitors effectively induce cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[4][5] This document provides detailed application notes and experimental protocols for utilizing PLK1-IN-5, a representative PLK1 inhibitor, to induce mitotic arrest in HeLa cells, a widely used human cervical cancer cell line. The protocols outlined below are based on established methodologies for studying PLK1 inhibition.
Introduction
Polo-like kinase 1 (PLK1) is a master regulator of cell division. Its activity peaks during the G2 and M phases of the cell cycle, where it phosphorylates a multitude of substrates essential for mitotic progression.[1] The inhibition of PLK1 disrupts these processes, leading to defects in spindle formation, chromosome segregation, and ultimately, a prolonged arrest in mitosis.[6][7] This mitotic arrest can trigger apoptotic cell death, a mechanism exploited in cancer therapy.[4][8] Small molecule inhibitors of PLK1, such as BI 2536, BI 6727 (Volasertib), and GSK461364, have been extensively studied for their potent anti-proliferative effects.[2][6] This document focuses on the application of a representative PLK1 inhibitor, referred to here as this compound, for inducing mitotic arrest in HeLa cells.
Data Presentation
The following tables summarize quantitative data derived from studies on PLK1 inhibitors in HeLa cells, providing a reference for expected outcomes.
Table 1: Effect of PLK1 Inhibitors on Cell Cycle Distribution in HeLa Cells
| Inhibitor | Concentration | Treatment Duration | % of Cells in G2/M Phase | Reference |
| BI 2536 | 10 - 2000 nM | 24 hours | Pronounced enrichment | [6] |
| Plk1i (BI2536 analog) | 100 nM | 7 hours | 63.2% | [7] |
| BI 6727 | > ~500 nM | 24 hours | Strong G2/M arrest | [6] |
Table 2: Proliferative Inhibition of PLK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 | Reference |
| GSK461364 | >120 cancer cell lines | < 50 nM for >83% of lines | [2] |
| BI 2536 | Glioblastoma cell lines | 10 - 100 nM (for mitotic arrest) | [5] |
Signaling Pathway and Mechanism of Action
PLK1 is activated by Aurora A kinase and its cofactor Bora.[1][9] Once active, PLK1 phosphorylates numerous downstream targets to orchestrate mitotic events. Inhibition of PLK1 disrupts this cascade, leading to mitotic arrest.
Caption: PLK1 signaling pathway and point of inhibition.
The mechanism of action for PLK1 inhibitors like this compound involves competitive binding to the ATP pocket of the PLK1 kinase domain, thereby preventing the phosphorylation of its substrates.[1][10] This leads to a cascade of failures in mitotic processes.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for inducing mitotic arrest in HeLa cells using this compound and for analyzing the resulting cellular phenotypes.
Experimental Workflow
Caption: Workflow for mitotic arrest studies.
Protocol 1: Induction of Mitotic Arrest in Asynchronous HeLa Cells
Objective: To induce mitotic arrest in an asynchronous population of HeLa cells using this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Incubation: Incubate the cells overnight at 37°C with 5% CO2.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 nM to 1 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified time course (e.g., 7, 12, or 24 hours).[6][7]
-
Harvesting: Harvest the cells by trypsinization for downstream analysis.
Protocol 2: Cell Synchronization and Treatment
Objective: To analyze the effect of this compound on a synchronized population of HeLa cells.
Materials:
-
Same as Protocol 1
-
Thymidine (B127349) or Nocodazole (B1683961) for synchronization
Procedure:
-
Cell Seeding: Seed HeLa cells as described in Protocol 1.
-
Synchronization:
-
Thymidine Block (G1/S arrest): Treat cells with 2 mM thymidine for 18-20 hours. Release by washing with PBS and adding fresh medium. For a double thymidine block, release for 9 hours and then add thymidine again for 16 hours.[11]
-
Nocodazole Block (Prometaphase arrest): Treat cells with 100 ng/mL nocodazole for 16-18 hours.[12]
-
-
Release and Treatment: Release the cells from the synchronization block by washing with PBS and adding fresh medium containing this compound or a DMSO control.
-
Incubation and Harvesting: Incubate for the desired time and harvest cells for analysis.
Protocol 3: Analysis of Cell Cycle by Flow Cytometry
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle.
Materials:
-
Harvested cells from Protocol 1 or 2
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Fixation: Wash the harvested cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. Cells with 4N DNA content represent the G2/M population.[6]
Protocol 4: Immunofluorescence Microscopy for Mitotic Phenotypes
Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.
Materials:
-
HeLa cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow and treat HeLa cells on coverslips as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images of mitotic cells to assess spindle morphology and chromosome alignment. Look for characteristic phenotypes of PLK1 inhibition, such as monopolar or disorganized spindles.
Protocol 5: Western Blotting for Mitotic Markers
Objective: To analyze the levels of key mitotic proteins following this compound treatment.
Materials:
-
Harvested cells from Protocol 1 or 2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-PLK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against mitotic markers. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate. Increased levels of Cyclin B1 and phospho-Histone H3 can indicate a mitotic arrest.[6]
Conclusion
This compound is a potent tool for inducing mitotic arrest in HeLa cells, providing a valuable model system for studying the molecular consequences of PLK1 inhibition and for the preclinical evaluation of anti-cancer therapies targeting this kinase. The protocols provided herein offer a comprehensive framework for conducting such investigations, from initial treatment to detailed downstream analysis. Careful optimization of inhibitor concentration and treatment duration will be crucial for achieving desired experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assay with PLK1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] Consequently, PLK1 has emerged as a promising target for cancer therapy.[2][3] Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis, making it an attractive strategy for the development of anti-cancer therapeutics.[2][4]
PLK1-IN-5 is a potent and selective inhibitor of PLK1. These application notes provide a comprehensive overview of the mechanism of PLK1 inhibition-induced apoptosis and a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry.
Mechanism of PLK1 Inhibition-Induced Apoptosis
Inhibition of PLK1 by small molecules like this compound disrupts its function in mitotic spindle formation and chromosome segregation, leading to a prolonged mitotic arrest.[2][4] This arrest can trigger the intrinsic apoptotic pathway through several interconnected mechanisms:
-
DNA Damage Response: Prolonged mitotic arrest can lead to DNA damage.[2][4] This activates DNA damage checkpoints and can trigger p53-dependent apoptosis.[4]
-
Bcl-2 Family Regulation: PLK1 inhibition can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic proteins like Bax, thereby decreasing the Bcl-2/Bax ratio.[1] This shift in balance increases the permeability of the mitochondrial outer membrane.
-
Mitochondrial Dysfunction: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event is a key step in the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4][6]
-
Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]
Data Presentation
| PLK1 Inhibitor | Cell Line | Concentration | Apoptosis Induction (Annexin V+) | Citation |
| BI2536 | K562 (Leukemia) | 10 nM | ~80% inhibition of cell viability | [6] |
| GSK-461363 | K562 (Leukemia) | 50 nM | ~80% inhibition of cell viability | [6] |
| Rigosertib | K562 (Leukemia) | 100 nM | ~80% inhibition of cell viability | [6] |
| BI2536 | Cholangiocarcinoma | 10 nM & 100 nM | Increased total apoptotic cells | [2] |
| BI6727 | Cholangiocarcinoma | 10 nM & 100 nM | Increased total apoptotic cells | [2] |
| PLK1 siRNA | PANC-1 (Pancreatic) | N/A | ~25% cell apoptosis | [7] |
Signaling Pathway and Experimental Workflow
Caption: PLK1 Inhibition-Induced Apoptosis Pathway.
Caption: Apoptosis Assay Experimental Workflow.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is designed for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
6-well plates or other suitable culture vessels
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Trypsinize the cells and then combine them with the collected medium.
-
For suspension cells: Collect the cells by centrifugation.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8] Gently vortex the tubes.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
By quantifying the percentage of cells in each quadrant, the pro-apoptotic effect of this compound can be accurately determined.
References
- 1. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for High-Throughput Screening of PLK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polo-like Kinase 1 (PLK1) and High-Throughput Screening (HTS)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive therapeutic target for cancer drug development.[3][4]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the activity of large numbers of compounds against a specific biological target.[5][6] For PLK1, HTS campaigns are designed to identify small molecule inhibitors, such as PLK1-IN-5, that can modulate its kinase activity. These campaigns typically involve miniaturized, automated biochemical or cell-based assays that are robust, reproducible, and scalable.[5][7]
This document provides detailed application notes and protocols for utilizing a PLK1 inhibitor, exemplified by this compound, in a high-throughput screening setting.
Mechanism of Action of PLK1 Inhibitors
PLK1 inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of PLK1 substrates. Many of the PLK1 inhibitors that have entered clinical trials, such as BI2536 and Volasertib, fall into this category.[3][8]
-
Polo-Box Domain (PBD) Inhibitors: The PBD is a unique feature of the PLK family and is crucial for substrate recognition and localization of PLK1 within the cell.[3] Inhibitors targeting the PBD can prevent the interaction of PLK1 with its substrates, offering a potentially more selective mode of inhibition.[3]
This compound is a potent and selective inhibitor of PLK1. While the specific binding mode of every inhibitor is unique, these compounds generally function by inducing mitotic arrest, which subsequently leads to apoptosis in cancer cells.
PLK1 Signaling Pathway
PLK1 is a central node in the G2/M cell cycle checkpoint and mitotic progression. Its activation and downstream signaling are tightly regulated. A simplified representation of the PLK1 signaling pathway is depicted below.
Caption: Simplified PLK1 signaling pathway leading to mitotic entry.
Data Presentation: In Vitro Activity of PLK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of several known PLK1 inhibitors. This data is essential for comparing the potency of new chemical entities like this compound.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| PLK1-IN-12 | PLK1 | 20 | Biochemical | [9] |
| PLK2 | >10000 | Biochemical | [9] | |
| PLK3 | 3953 | Biochemical | [9] | |
| BI 2536 | PLK1, PLK2, PLK3 | Similar IC50s | Biochemical | [3] |
| Volasertib | PLK1, PLK2, PLK3 | Similar IC50s | Biochemical | [3] |
| Onvansertib | PLK1 | - | Kinase Inhibition | [10] |
| PLK2 | >5000-fold higher than PLK1 | Kinase Inhibition | [10] | |
| PLK3 | >5000-fold higher than PLK1 | Kinase Inhibition | [10] | |
| PLN-5 | PLK1 | 2.07 ± 0.13 | Biochemical | [11] |
| Hit-4 | PLK1 | 0.02261 ± 0.00112 | Biochemical | [12] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for PLK1 Inhibitors (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay for measuring PLK1 kinase activity, suitable for HTS. The ADP-Glo™ Kinase Assay is a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13]
Materials:
-
Recombinant human PLK1 enzyme
-
PLKtide substrate (or other suitable substrate like casein)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
HTS Workflow for Biochemical Assay:
References
- 1. PLK1 - Wikipedia [en.wikipedia.org]
- 2. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1-IN-12_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for PLK1-IN-5 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[3][4] PLK1 is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][5] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of PLK1 inhibitors.[2][6]
PLK1-IN-5 is a potent inhibitor of PLK1 with a reported half-maximal inhibitory concentration (IC50) of less than 500 nM.[7] These application notes provide an overview of the use of this compound in cell-based assays to assess its impact on cell viability and proliferation. The following sections detail the mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action of PLK1 Inhibition
PLK1 is a key regulator of multiple stages of mitosis. It is activated by phosphorylation and, in turn, phosphorylates a multitude of substrates essential for cell division. The Polo-Box Domain (PBD) of PLK1 is crucial for its subcellular localization and substrate recognition.[4][5][8]
Inhibition of the kinase activity of PLK1 by small molecules like this compound disrupts the downstream signaling cascade, leading to defects in mitotic progression. This typically results in a G2/M phase cell cycle arrest, where cells are unable to form a proper mitotic spindle and segregate chromosomes correctly.[6] Prolonged mitotic arrest ultimately triggers apoptotic cell death.[6] The inhibition of PLK1 can selectively target rapidly dividing cancer cells, which are often more dependent on PLK1 activity for survival compared to normal, non-proliferating cells.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis | MDPI [mdpi.com]
- 2. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. abmole.com [abmole.com]
- 8. The crystal structure of the human polo‐like kinase‐1 polo box domain and its phospho‐peptide complex | The EMBO Journal [link.springer.com]
Application Notes: Flow Cytometry Analysis Following PLK1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions include centrosome maturation, spindle formation, and cytokinesis.[2] Dysregulation and overexpression of PLK1 are common in a wide variety of human cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[1]
PLK1 inhibitors, such as PLK1-IN-5, are a class of small molecules designed to disrupt the function of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Flow cytometry is an indispensable tool for characterizing the cellular response to such inhibitors. This technique allows for the precise quantification of cell cycle distribution and the extent of apoptosis, providing critical data for evaluating the efficacy of anti-cancer compounds.
These application notes provide a comprehensive guide to analyzing the effects of this compound treatment on cancer cells using flow cytometry. Detailed protocols for both cell cycle and apoptosis analysis are provided, along with representative data to illustrate expected outcomes.
Note: As specific quantitative data for this compound is not publicly available, the data presented in the following tables are representative examples derived from studies on other well-characterized PLK1 inhibitors, such as BI 2536 and Volasertib (BI 6727). These examples serve to illustrate the typical effects of PLK1 inhibition.
Data Presentation
Table 1: Representative Data for Cell Cycle Analysis after PLK1 Inhibitor Treatment
This table summarizes the expected dose-dependent effect of a PLK1 inhibitor on the cell cycle distribution of a cancer cell line (e.g., HeLa or A549) after 24 hours of treatment. The data illustrates a significant increase in the G2/M population, characteristic of mitotic arrest.
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 30.1 ± 2.8 | 15.5 ± 1.9 | 54.4 ± 4.2 |
| 50 | 15.7 ± 1.9 | 8.3 ± 1.1 | 76.0 ± 5.5 |
| 100 | 8.9 ± 1.2 | 4.1 ± 0.8 | 87.0 ± 6.1 |
Table 2: Representative Data for Apoptosis Analysis after PLK1 Inhibitor Treatment
This table presents the expected dose- and time-dependent induction of apoptosis in a cancer cell line (e.g., HCT116 or DLD-1) following treatment with a PLK1 inhibitor. The data, obtained by Annexin V and Propidium Iodide (PI) staining, shows an increase in both early and late apoptotic cell populations.[5]
| Treatment | Duration (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 24 | 95.1 ± 2.3 | 2.5 ± 0.7 | 2.4 ± 0.6 |
| PLK1 Inhibitor (50 nM) | 24 | 80.3 ± 4.1 | 12.1 ± 1.8 | 7.6 ± 1.1 |
| Vehicle Control | 48 | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| PLK1 Inhibitor (50 nM) | 48 | 65.2 ± 5.5 | 20.7 ± 3.4 | 14.1 ± 2.5 |
| Vehicle Control | 72 | 93.8 ± 3.1 | 3.5 ± 1.0 | 2.7 ± 0.8 |
| PLK1 Inhibitor (50 nM) | 72 | 45.9 ± 6.2 | 30.2 ± 4.9 | 23.9 ± 3.8 |
Signaling Pathways and Experimental Workflow
PLK1 Signaling Pathway in Mitosis
Caption: Simplified PLK1 signaling pathway during the G2/M transition of the cell cycle.
Experimental Workflow for Flow Cytometry Analysis
Caption: General experimental workflow for flow cytometry analysis after this compound treatment.
Logical Flow of Expected Outcomes
Caption: Logical relationship of expected cellular outcomes following this compound treatment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect cells into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for PI (typically excited at 488 nm and emission detected at ~617 nm).
-
Acquire at least 10,000-20,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the entire cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of Annexin V fluorescence versus PI fluorescence.
-
Establish quadrants to differentiate the cell populations:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PLK1-IN-5 solubility and stability issues
Welcome to the technical support center for PLK1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2][3] Overexpression of PLK1 is a hallmark of many human cancers, making it an attractive target for anticancer therapies.[4][5] this compound exerts its effects by inhibiting the kinase activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells. It has an in vitro IC50 of less than 500 nM.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Like many kinase inhibitors, this compound has low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For most in vitro cell-based assays, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Warm the solution: Gently warming the solution to 37°C for a short period can help dissolve the precipitate.
-
Sonication: Brief sonication in a water bath can aid in the dissolution of fine precipitates.
-
Use of a co-solvent system: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. A common formulation involves initially dissolving the compound in DMSO and then further diluting it with a vehicle containing agents like PEG300 and Tween-80 in saline or PBS. For example, a vehicle could be composed of 30% PEG300, 5% Tween-80, and 65% saline.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears as an oil or is difficult to weigh. | The compound may be hygroscopic or have a low melting point. | Do not attempt to weigh out small quantities directly. Instead, dissolve the entire contents of the vial in a known volume of anhydrous DMSO to create a concentrated stock solution. The concentration can be confirmed using spectrophotometry if an extinction coefficient is available. |
| Inconsistent results between experiments. | 1. Compound degradation due to improper storage. 2. Incomplete dissolution of the compound. | 1. Ensure the compound is stored as recommended in the table above. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Before each experiment, visually inspect your stock and working solutions for any precipitate. If present, warm and/or sonicate the solution to ensure complete dissolution. Prepare fresh dilutions from the stock solution for each experiment. |
| High background or off-target effects in cell-based assays. | 1. High concentration of DMSO in the final working solution. 2. The compound may be unstable in the cell culture medium. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Always include a vehicle-only control. 2. The stability of this compound in aqueous media over long incubation times may be limited. Consider refreshing the media with a freshly prepared compound solution for long-term experiments (e.g., > 24 hours). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 521.65 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
To prepare a 10 mM stock solution, add 191.7 µL of DMSO for every 1 mg of this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for In Vitro Cell-Based Assays
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a multi-step dilution to ensure accuracy. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then further dilute this into the final cell culture medium.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, replace the existing medium with fresh medium containing the desired concentrations of this compound or the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired experimental duration.
-
Visualizations
PLK1 Signaling Pathway and Points of Inhibition
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for preparing and using this compound in experiments.
Troubleshooting Logic for Compound Precipitation
Caption: A logical guide to troubleshooting precipitation issues with this compound.
References
- 1. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PLK1-IN-5 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of PLK1-IN-5 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: As a starting point, a broad concentration range is recommended to determine the dose-response for your specific cell line. Based on the biochemical IC50 of less than 500 nM, a typical starting range for in vitro cell-based assays would be from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired phenotypic output (e.g., inhibition of cell proliferation, induction of apoptosis). For other well-characterized PLK1 inhibitors like BI 2536 and Volasertib, effective concentrations in cell lines are often in the low nanomolar range (2-25 nM for BI 2536, and 11-37 nM for Volasertib)[1][2].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. On the day of the experiment, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in your experimental setup is non-toxic to your cells, typically at or below 0.1%[3][4].
Q3: Why is the effective concentration of this compound in my cell-based assay higher than its biochemical IC50?
A3: Discrepancies between biochemical IC50 and cellular effective concentrations are common for kinase inhibitors.[5] Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher and can out-compete ATP-competitive inhibitors like this compound for binding to the kinase.[5]
-
Cell Permeability: The inhibitor needs to cross the cell membrane to reach its intracellular target. Poor cell permeability can lead to a lower effective intracellular concentration.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.[5]
-
Target Engagement: The inhibitor must bind to PLK1 within the complex cellular environment.
Q4: How can I confirm that this compound is engaging its target, PLK1, in my cells?
A4: Target engagement can be confirmed using several methods:
-
Western Blotting for Phospho-PLK1: PLK1 is activated by phosphorylation at Threonine 210 (Thr210).[6] Treatment with an effective concentration of this compound should lead to a decrease in the levels of phospho-PLK1 (Thr210), which can be detected by western blotting using a phospho-specific antibody.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in cells by measuring changes in the protein's thermal stability.[7]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein.[8][9][10] An inhibitor will compete with the tracer for binding, resulting in a decrease in the BRET signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound on cell viability or phenotype. | Inactive compound: Improper storage or handling may have degraded the inhibitor. | - Use a fresh aliquot of the inhibitor.- Confirm the activity of the inhibitor in a biochemical assay if possible. |
| Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM).- Increase the incubation time (e.g., 24, 48, 72 hours). | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Verify PLK1 expression and activity in your cell line via Western Blot.- Consider using a different cell line known to be sensitive to PLK1 inhibition. | |
| Poor solubility: The inhibitor may have precipitated out of the culture medium. | - Visually inspect the medium for precipitates after adding the inhibitor.- Ensure the final DMSO concentration is within the recommended limits (typically ≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques. |
| Incomplete dissolution of the inhibitor: The inhibitor is not uniformly distributed in the medium. | - Vortex the stock solution before preparing dilutions.- Ensure thorough mixing when diluting the inhibitor in the culture medium. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor. | - Avoid using the outer wells of the plate for experiments.- Fill the outer wells with sterile PBS or medium to minimize evaporation. | |
| Vehicle control (DMSO) shows cytotoxicity. | High DMSO concentration: The concentration of the solvent is toxic to the cells. | - Ensure the final DMSO concentration is at or below the maximum tolerated level for your cell line (typically ≤ 0.1%).- Run a DMSO dose-response curve to determine the toxicity threshold for your specific cells. |
| Unexpected cellular phenotype. | Off-target effects: The inhibitor may be affecting other kinases or cellular proteins. | - Use the lowest effective concentration of this compound that shows on-target effects.- Compare the phenotype with that of other structurally different, well-characterized PLK1 inhibitors (e.g., BI 2536, Volasertib).- Perform a rescue experiment by overexpressing a drug-resistant mutant of PLK1.[7] |
Data Summary
Table 1: Biochemical and Cellular Potency of PLK1 Inhibitors
| Inhibitor | Biochemical IC50 (PLK1) | Cellular EC50 (Cell Line) | Reference |
| This compound | < 500 nM | Not specified | - |
| BI 2536 | 0.83 nM | 2 - 25 nM (various cancer cell lines) | [1][11] |
| Volasertib (BI 6727) | 0.87 nM | 11 - 37 nM (various cancer cell lines) | [2][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-PLK1 (Thr210)
This protocol describes how to assess the inhibition of PLK1 activity by measuring the phosphorylation status of its activation site.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PLK1 (Thr210) and anti-total PLK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on cell viability assay results) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PLK1 (Thr210) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total PLK1 antibody or use a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution. Inhibition of PLK1 is expected to cause a G2/M phase arrest.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for optimizing this compound working concentration.
Caption: A logical troubleshooting guide for experiments where this compound shows no effect.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-PLK1 (Thr210) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
PLK1-IN-5 off-target effects in cancer cells
This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of Polo-like kinase 1 (PLK1) inhibitors in cancer cells. While information on a specific inhibitor designated "PLK1-IN-5" is not publicly available, this resource addresses common challenges and investigational strategies applicable to the broader class of PLK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PLK1 inhibitors?
A1: Off-target effects of PLK1 inhibitors largely depend on their chemical structure and whether they target the ATP-binding kinase domain or the Polo-Box Domain (PBD).
-
ATP-Competitive Inhibitors : These are the most common type of PLK1 inhibitors.[1][2] The ATP-binding pocket is highly conserved across the kinome, leading to a higher risk of off-target effects.[1] Common off-targets can include other members of the PLK family (PLK2, PLK3) due to sequence homology, as well as other unrelated kinases.[3][4] Inhibition of these unintended kinases can lead to a variety of cellular effects beyond the expected mitotic arrest, complicating data interpretation.
-
Polo-Box Domain (PBD) Inhibitors : The PBD is responsible for substrate recognition and is more unique to the PLK family, offering a potential for higher specificity.[1][3] Inhibitors targeting the PBD are designed to disrupt protein-protein interactions.[1] While generally more specific for PLK1, off-target effects on other PLK family members (PLK2, PLK3) that also possess PBDs can still occur.[4]
Q2: My cells are arresting in G1 phase, but I expected a G2/M arrest. Is this an off-target effect?
A2: A G1 arrest is not the canonical phenotype for PLK1 inhibition. PLK1 is a master regulator of mitosis, and its inhibition typically leads to a G2/M phase arrest and subsequent apoptosis.[1][5] A G1 arrest could suggest several possibilities:
-
Off-target inhibition of a kinase essential for G1/S transition, such as a Cyclin-Dependent Kinase (CDK).
-
Activation of a DNA damage checkpoint , as some PLK inhibitors have been linked to DNA damage responses.[5]
-
Cell-type specific responses where the downstream consequences of mitotic disruption indirectly lead to a G1 arrest in subsequent cell cycles for the surviving population.
It is crucial to validate the phenotype using multiple methods, such as a structurally unrelated PLK1 inhibitor or siRNA/shRNA knockdown of PLK1.[2]
Q3: How can I determine if the observed phenotype in my experiment is a true on-target effect of PLK1 inhibition?
A3: Differentiating on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Phenotypic Rescue : Attempt to rescue the observed phenotype by expressing a drug-resistant mutant of PLK1. If the phenotype is reversed, it is likely an on-target effect.
-
Dose-Response Correlation : Correlate the concentration of the inhibitor required to induce the phenotype with its known IC50 for PLK1. A close correlation supports an on-target effect.
Troubleshooting Guides
Issue: Unexpected Cell Death Mechanism (e.g., Necrosis instead of Apoptosis)
-
Possible Cause : PLK1 inhibition is known to induce mitotic arrest followed by apoptosis.[3] If you observe a different cell death mechanism, it could be due to off-target effects on pathways regulating necrosis or autophagy.[5]
-
Troubleshooting Steps :
-
Confirm Mitotic Arrest : Use flow cytometry to analyze the cell cycle profile and microscopy to visualize mitotic figures to ensure the inhibitor is inducing the expected mitotic block.
-
Assess Apoptosis Markers : Perform western blotting for cleaved PARP and cleaved Caspase-3 to confirm if the apoptotic pathway is activated.
-
Kinome Profiling : To identify potential off-target kinases, subject the inhibitor to a kinome-wide screening assay. This can reveal unintended targets that might be responsible for the alternative cell death pathway.
-
Inhibitor Combination Studies : Use specific inhibitors of necrosis (e.g., Necrostatin-1) or autophagy (e.g., Chloroquine) in combination with your PLK1 inhibitor to see if the cell death phenotype is altered.
-
Issue: Discrepancy Between Biochemical IC50 and Cellular EC50
-
Possible Cause : A significant difference between the inhibitor's potency in a biochemical assay (IC50) and a cell-based assay (EC50) can be due to several factors:
-
Poor Cell Permeability : The compound may not efficiently cross the cell membrane.
-
Efflux Pumps : The inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1), reducing its intracellular concentration.
-
Off-Target Engagement : In the cellular context, the inhibitor might bind to other proteins, reducing the effective concentration available to inhibit PLK1.
-
-
Troubleshooting Steps :
-
Cellular Target Engagement Assay : Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to PLK1 inside the cell at the expected concentrations.
-
Measure Intracellular Concentration : Use techniques like LC-MS/MS to quantify the intracellular accumulation of the inhibitor.
-
Use Efflux Pump Inhibitors : Co-treat cells with known efflux pump inhibitors (e.g., Verapamil) to see if the cellular potency of your PLK1 inhibitor increases.
-
Quantitative Data Summary
The following tables provide representative data for a hypothetical PLK1 inhibitor to illustrate how to present on-target and off-target activity.
Table 1: Kinase Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 10 | 1 |
| PLK2 | 150 | 15 |
| PLK3 | 300 | 30 |
| Aurora A | > 10,000 | > 1,000 |
| Aurora B | > 10,000 | > 1,000 |
| CDK1/CycB | 8,000 | 800 |
| VEGFR2 | > 10,000 | > 1,000 |
Table 2: Cellular Activity Profile
| Cell Line | Target | EC50 (nM) | Phenotype |
| HeLa (Cervical Cancer) | PLK1 | 50 | G2/M Arrest, Apoptosis |
| HCT116 (Colon Cancer) | PLK1 | 75 | G2/M Arrest, Apoptosis |
| RPE-1 (Normal Epithelial) | PLK1 | > 1,000 | Minimal effect |
Experimental Protocols
Protocol 1: Western Blot for PLK1 Pathway Engagement
-
Cell Treatment : Plate cancer cells (e.g., HeLa) and allow them to adhere overnight. Treat cells with varying concentrations of the PLK1 inhibitor for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PLK1 inhibitor like BI 2536).
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Histone H3 (Ser10) (a marker of mitosis)
-
Cleaved PARP (an apoptosis marker)
-
PLK1
-
GAPDH or β-Actin (as a loading control)
-
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Kinome-Wide Specificity Profiling (General Workflow)
-
Compound Submission : Provide the PLK1 inhibitor to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Assay Principle (Example: KINOMEscan™) : The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Data Analysis : The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Data is often visualized as a "tree spot" diagram, showing the interaction map across the human kinome. This allows for rapid identification of potential off-target interactions.
Visualizations
Caption: PLK1 signaling pathway and potential inhibitor off-target interactions.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 2. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
minimizing PLK1-IN-5 toxicity in normal cells
Welcome to the technical support center for PLK1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you minimize its toxicity in normal cells while maximizing its efficacy as a potent PLK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Polo-like kinase 1 (PLK1). It belongs to a class of substituted pyrimidodiazepine compounds. Its reported half-maximal inhibitory concentration (IC50) for PLK1 is less than 500 nM.[1] this compound is identified as compound I-4 in patent WO2008113711A1.
Q2: What are the known toxicities associated with PLK1 inhibitors in normal cells?
A2: PLK1 inhibitors, as a class, have been associated with several adverse effects in normal, healthy cells. The most common toxicities observed in clinical trials of various PLK1 inhibitors include neutropenia (a reduction in neutrophils, a type of white blood cell) and bone marrow suppression.[2] This is because PLK1 plays a crucial role in cell division, a process that is also active in healthy, proliferating tissues like the bone marrow.
Q3: How can I minimize the toxicity of this compound in my normal cell control experiments?
A3: Minimizing toxicity in normal cells is a critical aspect of working with PLK1 inhibitors. Here are a few strategies:
-
Titrate the concentration: Cancer cells are often more sensitive to PLK1 inhibition than normal cells.[3] Therefore, it is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits PLK1 activity in your cancer cell model while having a minimal effect on your normal cell controls.
-
Use highly selective inhibitors: The toxicity of many kinase inhibitors stems from a lack of specificity, leading to off-target effects. While the full selectivity profile of this compound is not publicly available, a related compound from the same pyrimidodiazepine series, RO3280, has shown high selectivity for PLK1 with an IC50 of 3 nM and over 500-fold greater potency against PLK1 than any other of the 318 kinases tested.[2] Whenever possible, using inhibitors with a well-defined and narrow target profile is recommended to reduce off-target toxicity.
-
Combination therapies: In a research setting, combining a lower dose of a PLK1 inhibitor with other therapeutic agents can sometimes achieve a synergistic effect against cancer cells while reducing the toxic burden on normal cells.[4]
Q4: What is the expected phenotypic effect of PLK1 inhibition in cancer cells versus normal cells?
A4: Inhibition of PLK1 typically leads to a mitotic arrest, specifically a "polo-arrest" phenotype characterized by monopolar spindles, followed by apoptosis (programmed cell death) in cancer cells.[5] In contrast, normal, non-cancerous cells have been shown to be less sensitive to PLK1 depletion and may not undergo apoptosis to the same extent, suggesting a potential therapeutic window.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal control cell lines at expected effective concentrations. | The concentration of this compound is too high for the specific normal cell line being used. | Perform a more detailed dose-response experiment with a wider range of concentrations to identify a more suitable therapeutic window. Consider using a normal cell line known to be less sensitive to mitotic inhibitors. |
| Inconsistent results between experiments. | This compound may be unstable in your experimental conditions. The compound may be degrading in solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the supplier, typically at -20°C or -80°C. |
| No significant difference in viability between cancer and normal cells. | The cancer cell line used may not be highly dependent on PLK1 for survival. The normal cell line may be unusually sensitive. | Screen a panel of different cancer cell lines to identify those with high PLK1 expression or known dependence on PLK1. Use a well-characterized, robust normal cell line as a control. |
| Difficulty in observing the characteristic "polo-arrest" phenotype. | The timing of observation may not be optimal. The concentration of this compound may be too high or too low. | Perform a time-course experiment to identify the optimal time point for observing mitotic arrest after treatment. Titrate the concentration of this compound to find the dose that induces the clearest polo-arrest phenotype without causing immediate, widespread cell death. |
Data on PLK1 Inhibitor Selectivity and Cytotoxicity
While specific data for this compound is limited, the following table provides an example of the type of data that is valuable for assessing the therapeutic window of a PLK1 inhibitor. This data is for a different dual-target PLK1/NRP1 inhibitor, PLN-5.
| Cell Line | Cell Type | IC50 (µM) |
| NCI-H460 | Human Lung Cancer | 0.27 ± 0.02 |
| A549 | Human Lung Cancer | 0.41 ± 0.03 |
| A427 | Human Lung Cancer | 0.33 ± 0.02 |
| BEAS-2B | Human Normal Lung | >10 |
This data for PLN-5 demonstrates a significant therapeutic window, with much higher potency against cancer cell lines compared to the normal lung cell line.[1]
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of PLK1 and the experimental workflows to assess the effects of its inhibition is crucial.
PLK1 Signaling in Mitosis
PLK1 is a master regulator of multiple stages of mitosis. Its inhibition disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015038503A1 - Heterocycle-substituted bicyclic azole pesticides - Google Patents [patents.google.com]
PLK1-IN-5 not inducing cell death troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLK1 inhibitors who observe a lack of induced cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: My PLK1 inhibitor is not inducing cell death. What are the possible reasons?
A1: Several factors could contribute to a lack of observed cell death after treatment with a PLK1 inhibitor. These can be broadly categorized as issues with the inhibitor itself, experimental design, or cell-line specific responses. Potential reasons include:
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. Its concentration might be too low to elicit a cytotoxic response, or it may not be effectively engaging the PLK1 target within the cell.
-
Experimental Parameters: The treatment duration may be too short to observe apoptosis. The chosen cell line might be resistant to PLK1 inhibition, or the assay used to measure cell death may not be sensitive enough or performed at the optimal time point.
-
Cellular Response: Instead of apoptosis, the cells might be undergoing cell cycle arrest (e.g., in G2 or mitosis) or senescence, particularly after prolonged exposure to the inhibitor.[1] Some cell lines exhibit differential responses to varying concentrations of PLK1 inhibitors, with higher concentrations sometimes leading to a G2 delay rather than mitotic arrest and subsequent apoptosis.[2]
Q2: What is the expected cellular phenotype after successful PLK1 inhibition?
A2: Inhibition of PLK1, a key regulator of mitosis, is expected to induce a cascade of cellular events.[3] The primary phenotype is a mitotic arrest, often characterized by a "polo-like" spindle phenotype.[2] This cell cycle arrest is a consequence of the disruption of proper spindle formation and the activation of the spindle assembly checkpoint. Prolonged mitotic arrest typically leads to apoptosis, a form of programmed cell death.[3][4][5][6][7] However, in some contexts, PLK1 inhibition can also lead to senescence.[1]
Q3: How can I confirm that my PLK1 inhibitor is active and engaging its target?
A3: To confirm the activity of your PLK1 inhibitor, you should assess its direct impact on the PLK1 signaling pathway within the cell. A recommended approach is to perform a Western blot to detect the phosphorylation status of downstream targets of PLK1. A decrease in the phosphorylation of a known PLK1 substrate would indicate that the inhibitor is engaging its target. Additionally, you can perform a cellular thermal shift assay (CETSA) to confirm direct binding of the inhibitor to PLK1 in the cellular environment.[8]
Q4: Are there alternative cell fates to apoptosis following PLK1 inhibition?
A4: Yes. While apoptosis is a common outcome of sustained PLK1 inhibition, cells can undergo other fates. One possibility is senescence, a state of irreversible cell cycle arrest, which has been observed in some tumor cell lines after treatment with PLK1 inhibitors.[1] Another potential outcome is mitotic slippage, where cells exit mitosis without proper chromosome segregation, leading to aneuploidy and potentially cell death in subsequent cell cycles or senescence.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where a PLK1 inhibitor is not inducing the expected level of cell death.
Problem: No significant increase in cell death observed after treatment with PLK1-IN-5.
Below is a logical workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for this compound experiments.
Step 1: Verify the Integrity and Concentration of this compound
-
Question: Is the inhibitor active and used at an effective concentration?
-
Action:
-
Check Storage: Ensure the inhibitor has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
Solubility: Confirm that the inhibitor is fully dissolved in the solvent and that the final concentration in the cell culture medium does not exceed its solubility limit, which could lead to precipitation.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for inducing cell death in your specific cell line. It is possible that the concentration used is too low to be effective or, in some cases, too high, leading to a different cellular response like G2 arrest.[2]
-
| Parameter | Recommendation |
| Concentration Range | 10 nM - 10 µM (start with a broad range) |
| Solvent Control | Always include a vehicle-only (e.g., DMSO) control |
| Positive Control | Use a known inducer of apoptosis (e.g., staurosporine) |
Step 2: Confirm PLK1 Target Engagement
-
Question: Is this compound entering the cells and inhibiting PLK1 kinase activity?
-
Action:
-
Western Blot for p-TCTP or p-Histone H3: Analyze the phosphorylation status of downstream targets of PLK1. A reduction in the phosphorylation of substrates like TCTP or Histone H3 (at Ser10) can serve as a pharmacodynamic marker of PLK1 inhibition.[2][5]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm the direct binding of your inhibitor to PLK1 within the cell.[8]
-
Step 3: Analyze the Cell Cycle Profile
-
Question: Is the inhibitor causing the expected cell cycle arrest?
-
Action:
-
Flow Cytometry for DNA Content: Use propidium (B1200493) iodide (PI) or DAPI staining to analyze the cell cycle distribution. Successful PLK1 inhibition should lead to an accumulation of cells in the G2/M phase.[2]
-
Microscopy: Observe the morphology of the cells. An increase in the number of rounded-up, mitotic cells is indicative of a mitotic arrest.
-
| Assay | Expected Outcome with Active PLK1 Inhibitor |
| Cell Cycle Analysis | Accumulation of cells in G2/M phase |
| Phospho-Histone H3 Staining | Increased percentage of pHH3-positive cells |
Step 4: Broaden the Time-Course and Methods of Apoptosis Detection
-
Question: Is it possible that apoptosis is occurring at a different time point or is being missed by the current detection method?
-
Action:
-
Time-Course Experiment: Harvest cells at multiple time points (e.g., 24, 48, 72 hours) after inhibitor treatment. Apoptosis is a dynamic process, and the peak may be missed with a single time point.
-
Multiple Apoptosis Assays: Use a combination of methods to detect apoptosis.
-
| Apoptosis Assay | Principle |
| Annexin V/PI Staining | Detects externalization of phosphatidylserine (B164497) (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[9][10] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases. |
| PARP Cleavage Western Blot | Detects the cleavage of PARP, a hallmark of apoptosis.[4] |
| TUNEL Assay | Detects DNA fragmentation.[9] |
Step 5: Investigate Alternative Cell Fates
-
Question: If cells are arrested in mitosis but not undergoing apoptosis, what other cellular responses could be occurring?
-
Action:
-
Senescence-Associated β-Galactosidase Staining: If cells are viable but not proliferating after prolonged treatment, they may have entered a senescent state.[1]
-
Long-term Colony Formation Assay: To assess the long-term viability and proliferative capacity of cells after transient exposure to the inhibitor.
-
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different durations. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10]
Protocol 2: Western Blot for Cleaved PARP
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway
Caption: PLK1 signaling pathway and the effect of inhibition.
References
- 1. Plk1 Inhibition Causes Post-Mitotic DNA Damage and Senescence in a Range of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLK1-IN-5 Inhibitor
Welcome to the technical support center for the PLK1-IN-5 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you anticipate and address unexpected results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other PLK1 inhibitors.
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than expected efficacy (e.g., minimal cell cycle arrest or apoptosis) | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PLK1 in your specific cell line. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| 2. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PLK1 inhibitors.[1][2][3] | 2. a) Verify PLK1 expression levels in your cell line via Western blot. High expression may require higher inhibitor concentrations. b) Consider investigating known resistance mechanisms, such as mutations in the PLK1 ATP-binding pocket or upregulation of drug efflux pumps.[2][3] | |
| 3. Inhibitor Instability/Degradation: this compound may be unstable in your experimental conditions (e.g., prolonged incubation, light exposure). | 3. a) Prepare fresh inhibitor solutions for each experiment. b) Minimize exposure of the inhibitor stock and working solutions to light. c) Refer to the manufacturer's datasheet for stability information. | |
| 4. Incorrect Cell Seeding Density: Cell density can influence the apparent efficacy of a cytotoxic compound. | 4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High Cell Death in Control Group | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the concentration used. | 1. a) Ensure the final solvent concentration in your culture medium is as low as possible (typically <0.5% for DMSO). b) Include a vehicle-only control (cells treated with the same concentration of solvent without the inhibitor) in all experiments. |
| Off-Target Effects Observed (e.g., unexpected changes in signaling pathways) | 1. Inhibition of Other Kinases: While designed to be specific, this compound may inhibit other kinases at higher concentrations. | 1. a) Use the lowest effective concentration of the inhibitor determined from your dose-response studies. b) If off-target effects are suspected, consider using a structurally different PLK1 inhibitor as a control to see if the phenotype is consistent. |
| 2. Induction of Apoptosis Through Non-Canonical Pathways: PLK1 inhibition can have complex effects on cell death pathways beyond mitotic catastrophe.[4][5] | 2. Analyze markers for various cell death pathways (e.g., cleavage of different caspases) to better understand the mechanism of action in your system. | |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can lead to variable responses. | 1. a) Use cells within a consistent and low passage number range. b) Standardize cell seeding and treatment protocols. |
| 2. Inhibitor Precipitation: The inhibitor may precipitate out of solution, especially when diluting a concentrated stock into aqueous media. | 2. a) Ensure the inhibitor is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. b) When diluting, add the stock solution to the media with vigorous mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Polo-like kinase 1 (PLK1).[6] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][7] By inhibiting the kinase activity of PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The IC50 for this compound is reported to be less than 500 nM.[6] However, the optimal concentration can vary significantly between different cell lines. It is highly recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use. Always refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Q4: What are the expected cellular phenotypes after treatment with this compound?
A4: The primary phenotype observed after effective PLK1 inhibition is an accumulation of cells in the G2/M phase of the cell cycle due to mitotic arrest.[4] This can be visualized by flow cytometry analysis of DNA content or by immunofluorescence staining for mitotic markers like phosphorylated Histone H3. Prolonged mitotic arrest typically leads to apoptosis, which can be detected by assays such as Annexin V staining or analysis of caspase cleavage.
Q5: Are there known resistance mechanisms to PLK1 inhibitors?
A5: Yes, resistance to PLK1 inhibitors can develop through several mechanisms. These include mutations in the ATP-binding site of PLK1 that prevent inhibitor binding, upregulation of drug efflux pumps (like MDR1) that remove the inhibitor from the cell, and activation of alternative signaling pathways that bypass the need for PLK1 activity.[1][2][3]
Quantitative Data
The following table summarizes key quantitative data for this compound and other commonly used PLK1 inhibitors for comparative purposes.
| Inhibitor | Reported IC50/Ki | Target | Notes |
| This compound | < 500 nM | PLK1 | Potent PLK1 inhibitor.[6] |
| BI 2536 | IC50: 0.83 nM | PLK1 | Also inhibits BRD4 (IC50: 25 nM). |
| Volasertib (BI 6727) | IC50: 0.87 nM | PLK1 | Highly potent and selective for PLK1 over PLK2 and PLK3. |
| GSK461364 | Ki: 2.2 nM | PLK1 | Highly selective for PLK1. |
| Rigosertib | IC50: 9 nM | PLK1, PI3K | Dual inhibitor of PLK1 and PI3K pathways. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for PLK1 Pathway Proteins
This protocol is for assessing the levels of PLK1 and downstream signaling proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PLK1, phospho-Histone H3, Cyclin B1, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on the mitotic spindle.
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBST and counterstain the nuclei with DAPI.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PLK1-IN-5 In Vivo Efficacy
Welcome to the technical support center for PLK1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PLK1 inhibitors like PLK1-IN-5 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting Polo-like kinase 1 (PLK1) in cancer therapy?
A1: PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its expression is often low in normal tissues but is significantly upregulated in a wide range of human cancers, where high levels are frequently associated with poor prognosis.[3][4][5] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptotic cell death in cancer cells, making it an attractive target for anticancer therapies.[4][6]
Q2: What are the main challenges encountered when translating the in vitro potency of PLK1 inhibitors to in vivo efficacy?
A2: While many PLK1 inhibitors show high potency in vitro, achieving robust efficacy in vivo can be challenging due to several factors. These include poor pharmacokinetic properties, dose-limiting toxicities, a narrow therapeutic window, and the development of drug resistance.[4][7] Off-target effects are also a concern due to the conserved nature of the ATP-binding site among kinases.[1][8]
Q3: How can the therapeutic window of a PLK1 inhibitor be improved?
A3: One strategy to improve the safety and therapeutic window of PLK1 inhibitors is through chemical modification, such as deuteration. For instance, PR00012, a deuterated version of the PLK1 inhibitor onvansertib (B609756) (NMS-P937), demonstrated a slightly longer half-life and lower toxicity in animal models compared to its non-deuterated counterpart.[7][9] This approach may reduce the risk of adverse effects while potentially enhancing efficacy.
Q4: What are the common toxicities associated with PLK1 inhibitors in vivo?
A4: PLK1 inhibitors can cause adverse effects such as neutropenia, bone marrow suppression, and toxicities affecting the nervous, blood, and digestive systems.[1][10] These toxicities are often dose-limiting and necessitate careful dose-scheduling and monitoring in preclinical studies.[4]
Q5: Are there any predictive biomarkers for sensitivity to PLK1 inhibitors?
A5: Emerging preclinical data suggests that certain genetic backgrounds may correlate with sensitivity to PLK1 inhibitors. For example, inactivating mutations in the TP53 gene and high expression of the transcription factor YAP1 have been associated with greater efficacy of PLK1 inhibitors in small cell lung cancer models.[11][12] Further investigation into such biomarkers is crucial for patient stratification in future clinical applications.
Troubleshooting Guides
Guide 1: Addressing Low In Vivo Efficacy
If you are observing lower-than-expected in vivo efficacy with this compound, consider the following troubleshooting steps:
-
Confirm In Vitro Potency : Re-evaluate the IC50 of your batch of this compound on the specific cancer cell line(s) used for the xenograft to ensure compound activity.
-
Optimize Formulation and Dosing :
-
Solubility : Ensure the inhibitor is properly solubilized for administration. Poor solubility can lead to low bioavailability. Experiment with different pharmaceutically acceptable vehicles.
-
Pharmacokinetics (PK) : If possible, conduct a pilot PK study to determine the half-life, clearance, and bioavailability of this compound. A short half-life may require more frequent dosing.[7]
-
Dose Escalation : Carefully escalate the dose to the maximum tolerated dose (MTD) to ensure that a therapeutically relevant concentration is achieved in the tumor tissue.
-
-
Evaluate Target Engagement : Assess whether PLK1 is being inhibited in the tumor tissue at the administered dose. This can be done by measuring the levels of a downstream biomarker, such as phosphorylated TCTP, via methods like Western blot or immunohistochemistry on tumor samples.[7]
-
Consider Combination Therapy : The efficacy of PLK1 inhibitors can often be enhanced through combination with other anticancer agents. Synergistic effects have been observed with chemotherapies like cisplatin, paclitaxel, and doxorubicin, as well as with targeted therapies.[3][13]
-
Investigate Resistance Mechanisms : If initial efficacy wanes, the tumor may be developing resistance. Potential mechanisms include the upregulation of drug efflux pumps or alterations in signaling pathways that bypass the need for PLK1.[12]
Guide 2: Managing In Vivo Toxicity
If you are observing significant toxicity in your animal models, use the following guide to mitigate adverse effects:
-
Re-evaluate the Maximum Tolerated Dose (MTD) : Conduct a dose-ranging study to precisely determine the MTD in your specific animal strain and model. Toxicity can vary between different strains of mice.[7]
-
Modify the Dosing Schedule : Instead of daily dosing, consider intermittent dosing schedules (e.g., 5 days on, 9 days off) to allow for recovery from toxic effects.[9] This can help to uncouple the anti-tumor efficacy from the toxicity.
-
Monitor Animal Health Closely : Implement a comprehensive monitoring plan that includes daily body weight measurements, assessment of general appearance and behavior, and complete blood counts (CBCs) to monitor for hematological toxicities like neutropenia.
-
Consider a Deuterated Analog : As demonstrated with PR00012, deuterating the molecule at metabolically active sites can sometimes lead to a better safety profile without compromising efficacy.[7]
Quantitative Data Summary
The following table summarizes the in vitro potency of several notable PLK1 inhibitors. Data for this compound is included for comparison.
| Inhibitor | Target | IC50 | Cell Line(s) | Reference |
| This compound | PLK1 | < 500 nM | Not Specified | [14][15] |
| Onvansertib (NMS-P937) | PLK1 | >5000-fold selectivity for PLK1 over PLK2/3 | SCLC cell lines | [11] |
| Volasertib (BI 6727) | PLK1 | Nanomolar concentrations | SCLC cell lines | [11][12] |
| Rigosertib | PLK1 | Nanomolar concentrations | SCLC cell lines | [11][12] |
| BI 2536 | PLK1 | Not Specified | Gastric cancer cells | [3] |
| GSK461364 | PLK1 | Not Specified | Triple-negative breast cancer cells | [3] |
| MLN0905 | PLK1 | 2 nM | HT29, HCT116, H460, A375 | [16] |
| Hit-4 | PLK1 | 22.61 ± 1.12 pM | DU-145 prostate cancer cells | [13] |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Culture and Animal Model :
-
Culture a human cancer cell line with known sensitivity to PLK1 inhibition (e.g., A549, HeLa, or a relevant small cell lung cancer line).
-
Implant 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD SCID).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
-
Drug Formulation and Administration :
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Administer the drug and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoints :
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study.
-
-
Data Analysis :
-
Calculate tumor growth inhibition (TGI) for the treated group relative to the vehicle control group.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for PLK1 pathway markers) or histological examination.
-
Visualizations
Caption: Simplified PLK1 signaling pathway in the G2/M transition.
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. onclive.com [onclive.com]
- 7. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 12. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
PLK1-IN-5 resistance mechanisms in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Polo-like kinase 1 (PLK1) inhibitors in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of drug resistance in cell lines.
Disclaimer: The information provided is based on published studies of various PLK1 inhibitors, such as BI2536, volasertib, and onvansertib. While the specific inhibitor "PLK1-IN-5" was not identified in the literature reviewed, the mechanisms of resistance to PLK1 inhibition are often shared among compounds targeting the same kinase. Therefore, the principles and troubleshooting strategies outlined here are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ATP-competitive PLK1 inhibitors?
A1: PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] ATP-competitive PLK1 inhibitors bind to the ATP-binding pocket within the N-terminal kinase domain of PLK1, preventing the phosphorylation of its substrates.[2] This disruption of PLK1 activity leads to mitotic arrest and, ultimately, apoptosis in cancer cells, which often exhibit high PLK1 expression.[3]
Q2: My cells are showing reduced sensitivity to my PLK1 inhibitor. What are the potential resistance mechanisms?
A2: Resistance to PLK1 inhibitors can arise through several mechanisms, including:
-
Target Alteration: Mutations in the PLK1 gene can prevent inhibitor binding.
-
Bypass Pathways: Upregulation of alternative signaling pathways can compensate for PLK1 inhibition.
-
Drug Efflux: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.
-
Phenotypic Changes: Alterations in cell state, such as epithelial-to-mesenchymal transition (EMT), can confer resistance.
-
Metabolic Reprogramming: Changes in cellular metabolism may contribute to survival despite PLK1 inhibition.
Q3: Which cell lines have been reported to develop resistance to PLK1 inhibitors?
A3: Several cancer cell lines have been made resistant to PLK1 inhibitors in laboratory settings. These include colorectal cancer cell lines such as HT29, RKO, SW837, and HCT116, which have been shown to develop resistance to BI2536.[2] Additionally, melanoma cell lines like MeWo have demonstrated intrinsic resistance to PLK1 inhibition.
Troubleshooting Guide: PLK1 Inhibitor Resistance
This guide provides a structured approach to investigating and potentially overcoming resistance to PLK1 inhibitors in your cell line models.
Issue 1: Decreased Potency of PLK1 Inhibitor (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of your PLK1 inhibitor, it is a clear indication of resistance. The following steps can help you characterize the resistance mechanism.
Table 1: IC50 Values of PLK1 Inhibitors in Sensitive and Resistant Colorectal Cancer Cell Lines
| Cell Line | Parental IC50 (BI2536, nM) | Resistant IC50 (BI2536, nM) | Fold Resistance |
| HT29 | 8.22 | >100 | >12 |
| RKO | 13.27 | >100 | >7.5 |
| SW837 | 16.56 | >100 | >6 |
| HCT116 | 18.82 | >100 | >5.3 |
Data adapted from studies on BI2536.
Experimental Workflow for Investigating Resistance
Caption: A workflow for troubleshooting and characterizing resistance to PLK1 inhibitors.
Recommended Actions:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for your resistant cell line compared to the parental, sensitive cell line.
-
Sequence the PLK1 Gene: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the target gene that prevent drug binding. Sanger sequencing of the PLK1 kinase domain can identify such mutations. For example, the R136G mutation has been identified in the RKO colorectal cancer cell line resistant to BI2536.[2]
-
Investigate Bypass Pathways:
-
AXL/TWIST1/MDR1 Axis: In several colorectal cancer cell lines, resistance to BI2536 is associated with the upregulation of the AXL receptor tyrosine kinase, the transcription factor TWIST1, and the multidrug resistance protein 1 (MDR1).[2] Analyze the protein and mRNA levels of these markers using Western blotting and qPCR, respectively.
-
Mevalonate (B85504) Pathway: The mevalonate pathway has been implicated in the activation of the AXL/TWIST1 axis.[2] Consider investigating the effect of statins (e.g., simvastatin) to see if they can re-sensitize your cells to the PLK1 inhibitor.
-
Signaling Pathway Implicated in Resistance
Caption: The AXL/TWIST1 pathway as a resistance mechanism to PLK1 inhibitors.
Issue 2: No Significant Increase in IC50, but Reduced Apoptotic Response
In some cases, cells may not show a dramatic shift in IC50 but may become more tolerant to the drug, exhibiting reduced levels of apoptosis.
Recommended Actions:
-
Assess Cell Cycle Profile: PLK1 inhibition typically causes a G2/M arrest. Use flow cytometry to analyze the cell cycle distribution of your parental and resistant cells following drug treatment. A reduced G2/M block in the resistant cells may indicate a compromised checkpoint.
-
Evaluate Apoptosis Markers: Use Western blotting to check for cleavage of PARP and Caspase-3. A reduction in these apoptotic markers in resistant cells upon treatment would confirm a blunted apoptotic response.
-
Investigate p21 (CDKN1A) Status: The presence of functional p21 can confer resistance to mitotic arrest and protect against apoptosis induced by PLK1 inhibitors. Compare p21 levels in your sensitive and resistant lines.
Experimental Protocols
Generation of Resistant Cell Lines
-
Culture the parental cancer cell line in its recommended growth medium.
-
Expose the cells to the PLK1 inhibitor at a concentration just below the IC50 value.
-
Gradually increase the concentration of the inhibitor over a period of several months, allowing the cells to adapt.
-
Maintain the cells under continuous drug pressure to ensure the stability of the resistant phenotype.
-
Periodically assess the IC50 of the resistant population to monitor the level of resistance.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PLK1 inhibitor for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-PLK1, anti-AXL, anti-TWIST1, anti-MDR1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the genes of interest (e.g., AXL, TWIST1, ABCB1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
This technical support center provides a starting point for addressing resistance to PLK1 inhibitors. The complexity of resistance mechanisms necessitates a multi-faceted approach to both understanding and overcoming this significant challenge in cancer therapy.
References
- 1. Targeting CDC25C, PLK1 and CHEK1 to overcome Docetaxel resistance induced by loss of LZTS1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve PLK1-IN-5 for cell culture
Welcome to the technical support center for PLK1-IN-5. This guide provides detailed instructions and troubleshooting advice for the dissolution and use of this compound in cell culture applications. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use anhydrous (water-free) DMSO, as absorbed moisture can affect the solubility of the compound.[4]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution, for example, at 5 mM or 10 mM, in 100% DMSO.[1][5] To ensure complete dissolution, you can vortex the solution and gently warm it to 37°C.[2][3]
Q3: How should I store the this compound stock solution?
A3: The DMSO stock solution should be stored at -20°C. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][6]
Q4: My this compound precipitates when I dilute it in my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like many kinase inhibitors.[2][4] Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between different cell lines. However, a final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, with a concentration at or below 0.1% being ideal to minimize solvent-induced cytotoxicity.[1][3][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.[3]
Experimental Protocols
Detailed Protocol for Dissolving and Diluting this compound
This protocol provides a step-by-step guide for the preparation of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Pre-warmed cell culture medium
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required amount of this compound powder and anhydrous DMSO to achieve a 10 mM concentration.
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously to dissolve the powder.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes and vortex again.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[2]
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains within the tolerated limits for your cell line (ideally ≤ 0.1%).[1]
-
Slowly add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the medium.[7] This gradual dilution helps prevent precipitation.
-
Mix thoroughly but gently before adding to your cells.
-
It is recommended to prepare the final working solution immediately before use.[3]
-
Data Presentation
| Parameter | Recommendation | Notes |
| Solvent for Stock Solution | Anhydrous DMSO | Minimizes degradation and improves solubility.[4] |
| Stock Solution Concentration | 5 mM - 10 mM | High concentration allows for small volumes to be used for final dilutions.[1][5] |
| Storage Temperature | -20°C | Aliquot to avoid freeze-thaw cycles.[2] |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | Cell line dependent; always include a vehicle control.[1][3][5] |
| Working Solution Stability | Prepare fresh before use | Stability in aqueous media may be limited.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | - The compound's solubility limit in aqueous media is exceeded.- "Solvent shock" from rapid dilution. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the DMSO stock solution drop-wise while gently swirling the medium.[7]- Try preparing a lower concentration stock solution (e.g., 1 mM) to reduce the DMSO concentration in the final dilution step.[4]- If precipitation persists, brief sonication of the final working solution may help.[2] |
| Compound appears insoluble in DMSO | - Insufficient mixing or temperature.- Compound has degraded. | - Vortex the solution vigorously.- Gently warm the solution to 37°C for a short period.[2]- If the compound still does not dissolve, contact your supplier. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution.- Degradation of the compound from improper storage. | - Ensure the compound is fully dissolved in the stock solution before use.- Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.[6] |
| Cell toxicity observed in vehicle control | - The final DMSO concentration is too high for your specific cell line. | - Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells.- Reduce the final DMSO concentration in your experiments to a non-toxic level (e.g., 0.1% or lower).[1] |
Visualizations
Caption: A step-by-step workflow for the preparation of this compound stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
preventing PLK1-IN-5 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of PLK1-IN-5 during their experiments. As specific data for this compound is not publicly available, this guidance is based on the general properties of small molecule kinase inhibitors and best practices for handling such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is presumed to be a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a hallmark of many cancers, making it a significant target for cancer therapy.[3][4] PLK1 inhibitors typically function by competing with ATP for the binding pocket in the kinase domain, thereby blocking its catalytic activity.[5] This leads to cell cycle arrest at the G2/M phase and can induce apoptosis in rapidly dividing cancer cells.[5][6]
Q2: I am observing a decrease in the effect of this compound over time in my cell culture. Is the compound degrading?
A decrease in the expected biological effect of this compound could be due to several factors, including chemical degradation of the compound or cellular mechanisms. It is crucial to differentiate between the chemical instability of the inhibitor and the biological response of the cells. Some small molecule kinase inhibitors can induce the degradation of their target protein, in this case, PLK1.[7][8][9][10] This is a biological phenomenon and not an indication of the compound's instability. However, improper handling and storage can also lead to the chemical degradation of this compound.
Q3: How can I determine if this compound is degrading chemically in my experiment?
To assess the chemical stability of this compound in your experimental setup, you can perform a time-course experiment. Prepare your working solution of this compound in the desired cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's peak area over time would indicate chemical degradation.
Q4: What are the common causes of chemical degradation for small molecule inhibitors like this compound?
Common causes of degradation for small molecule inhibitors include:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
Temperature Instability: Accelerated degradation at higher temperatures.
-
Interaction with media components: Certain components in cell culture media could potentially react with the compound.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in long-term experiments ( > 48 hours) | Chemical degradation of the compound in the culture medium. | 1. Perform a media change with freshly prepared this compound every 24-48 hours. 2. Assess the stability of this compound in your specific culture medium using HPLC or LC-MS. 3. If degradation is confirmed, consider using a more stable analog if available, or adjust the experimental design for shorter incubation times. |
| Inconsistent results between experiments | Improper storage of stock solutions. | 1. Store stock solutions in a non-frost-free freezer at -20°C or -80°C. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Precipitation of the compound in stock or working solutions | Poor solubility or exceeding the solubility limit. | 1. Ensure the chosen solvent is appropriate for this compound. DMSO is a common choice for initial stock solutions. 2. When preparing working solutions, dilute the stock solution slowly while vortexing. 3. Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh before each experiment. |
| Observed decrease in PLK1 protein levels after treatment | Inhibitor-induced protein degradation (a biological effect). | 1. This is a known phenomenon for some kinase inhibitors and may be part of the mechanism of action.[7][8][9] 2. Confirm this by performing a time-course and dose-response Western blot for PLK1 protein levels. 3. To confirm that the compound is still active, assess the phosphorylation of a known downstream PLK1 substrate. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Based on the manufacturer's recommendation or general practice for similar compounds, dissolve this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: To ensure complete dissolution, vortex the solution for 1-2 minutes. Gentle warming (up to 37°C) and sonication can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials. The volume of the aliquots should be based on your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a non-frost-free freezer at -20°C or -80°C for long-term storage. Protect from light.
Protocol 2: Preparation of this compound Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: For cell-based assays, serially dilute the stock solution in your cell culture medium to the desired final concentrations. It is recommended to perform the final dilution step immediately before adding the compound to the cells.
-
Mixing: Ensure thorough mixing by gently pipetting or inverting the tube. Avoid vigorous vortexing of the final working solution in protein-containing media to prevent foaming.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.
Visualizations
PLK1 Signaling Pathway
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow to determine the chemical stability of this compound in experimental conditions.
Troubleshooting Logic for Reduced this compound Efficacy
Caption: A logical workflow for troubleshooting reduced efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the PLK1 polo-box domain: drug design strategies and therapeutic opportunities in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study finds kinase inhibitors speed protein degradation - Industrial News [industrialnews.co.uk]
- 8. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 9. biotech-spain.com [biotech-spain.com]
- 10. geneonline.com [geneonline.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of PLK1 Inhibitors: BI 2536 vs. GSK461364
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro efficacy of two potent Polo-like kinase 1 (PLK1) inhibitors: BI 2536 and GSK461364. The information presented is intended to assist researchers in selecting the appropriate tool compound for their preclinical studies.
Initial searches for a compound designated "PLK1-IN-5" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide compares BI 2536 with GSK461364, another well-characterized and potent PLK1 inhibitor, to fulfill the comparative analysis requirement.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Both BI 2536 and GSK461364 are small-molecule inhibitors that target Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of cell cycle progression, particularly during mitosis.[1] PLK1 is overexpressed in a wide range of human cancers, making it an attractive target for anticancer drug development.
These inhibitors function as ATP-competitive agents, binding to the kinase domain of PLK1 and preventing the phosphorylation of its downstream substrates.[1][2] This inhibition disrupts numerous mitotic processes, including centrosome maturation, bipolar spindle formation, and cytokinesis. The ultimate cellular outcomes of PLK1 inhibition are a G2/M phase cell cycle arrest, the formation of abnormal mitotic spindles (often monopolar), and subsequent induction of apoptosis, a phenomenon known as "mitotic catastrophe".[3][4]
Quantitative Data Presentation: In Vitro Potency
The following tables summarize the key quantitative metrics for the in vitro efficacy of BI 2536 and GSK461364.
Table 1: Enzymatic Inhibition
This table details the inhibitory activity of the compounds against purified PLK enzymes in cell-free assays.
| Compound | Target | Metric | Value (nM) | Selectivity |
| BI 2536 | PLK1 | IC₅₀ | 0.83[5] | - |
| PLK2 | IC₅₀ | 3.5[5] | ~4.2-fold vs PLK1 | |
| PLK3 | IC₅₀ | 9.0[5] | ~10.8-fold vs PLK1 | |
| GSK461364 | PLK1 | Kᵢ | 2.2[6][7] | - |
| PLK2/3 | - | - | >100-fold vs PLK1[6] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Proliferation Inhibition
This table presents the potency of the compounds in inhibiting the growth and proliferation of various human cancer cell lines.
| Compound | Cell Line(s) | Metric | Value (nM) | Notes |
| BI 2536 | Panel of 32 cancer cell lines | EC₅₀ | 2 - 25[5][8] | Broad-spectrum activity |
| Anaplastic thyroid carcinoma cells | EC₅₀ | 1.4 - 5.6[5] | High potency in specific cancer types | |
| Neuroblastoma cell lines | IC₅₀ | < 100[9] | Effective against neuroblastoma | |
| GSK461364 | Panel of >120 cancer cell lines | IC₅₀ / GI₅₀ | < 100 (>91% of lines)[4][10] | Broad-spectrum activity |
| Panel of >120 cancer cell lines | IC₅₀ / GI₅₀ | < 50 (>83% of lines)[4][10] | High potency in a majority of lines | |
| Neuroblastoma cell lines | GI₅₀ | < 20[11] | Potent against neuroblastoma | |
| Glioblastoma stem cells (G7) | IC₅₀ | 6.4[12] | Effective against cancer stem cells |
EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PLK1 Kinase Assay (BI 2536)
-
Objective: To determine the IC₅₀ value of BI 2536 against purified PLK1 enzyme.
-
Methodology: Recombinant human PLK1 (N-terminal GST-tagged) is used. The kinase reaction is performed in a 60 µL final volume containing 20 ng of recombinant kinase, 10 µg of casein (substrate), 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5 µM ATP, and 0.3 µCi γ-³³P-ATP. The reaction is initiated in the presence of serially diluted BI 2536 and incubated for 45 minutes at 30°C. The reaction is terminated by adding 125 µL of ice-cold 5% trichloroacetic acid (TCA). Precipitates are transferred to filter plates, washed with 1% TCA, and quantified radiometrically. The IC₅₀ value is calculated from the resulting dose-response curve.[5]
PLK1 Kinase Assay (GSK461364)
-
Objective: To determine the Kᵢ value of GSK461364 against purified PLK1 enzyme.
-
Methodology: The assay is performed using a Z-Lyte Assay kit in a 10 µL final volume. The reaction mixture contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35, 6 nM recombinant PLK1, and varying concentrations of GSK461364. The enzyme and inhibitor are pre-incubated for 60 minutes. The reaction is initiated by adding a peptide substrate and 200 µM ATP. After 15 minutes at 23°C, the reaction is quenched, and the signal is read on a plate reader according to the manufacturer's protocol to determine the extent of phosphorylation.[6]
Cell Proliferation / Viability Assay (MTT Assay)
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC₅₀/GI₅₀).
-
Methodology: Neuroblastoma cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with increasing concentrations of the PLK1 inhibitor (e.g., GSK461364) or DMSO (vehicle control) for a specified period (e.g., 72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC₅₀/GI₅₀ is determined from the dose-response curve.[11]
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To assess the effect of PLK1 inhibitors on cell cycle distribution.
-
Methodology: Cells are treated with the inhibitor for a defined period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 80% ethanol. The fixed cells are then washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A. The DNA content of individual cells is then analyzed by flow cytometry. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, revealing any drug-induced arrest.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor.
Summary
Both BI 2536 and GSK461364 are highly potent inhibitors of PLK1 that demonstrate broad antiproliferative activity across numerous cancer cell lines at low nanomolar concentrations.
-
Potency: In cell-free enzymatic assays, BI 2536 (IC₅₀ = 0.83 nM) appears slightly more potent than GSK461364 (Kᵢ = 2.2 nM), though direct comparison is nuanced due to the different metrics reported (IC₅₀ vs. Kᵢ).[5][6] Both compounds consistently inhibit cancer cell proliferation in the low nanomolar range.[5][11]
-
Selectivity: GSK461364 is reported to have a significantly better selectivity profile, with over 100-fold selectivity for PLK1 compared to PLK2 and PLK3.[6] In contrast, BI 2536 shows only ~4-fold and ~11-fold selectivity against PLK2 and PLK3, respectively.[5] This higher selectivity for GSK461364 may translate to fewer off-target effects, a desirable characteristic for both a research tool and a therapeutic candidate.
-
Cellular Effects: Both inhibitors induce the characteristic phenotypes of PLK1 inhibition, including G2/M arrest and apoptosis.[2][3] Some studies suggest that GSK461364 may be particularly effective in tumors with TP53 mutations, which could be a key consideration for specific experimental models.[6]
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity of PLK1 Inhibitors: Volasertib vs. PLK1-IN-12 (B31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two potent Polo-like kinase 1 (PLK1) inhibitors: Volasertib (B1683956) (BI 6727) and PLK1-IN-12 (also known as compound B31). Due to the lack of publicly available data for a compound specifically named "PLK1-IN-5," this guide utilizes data for the highly selective and similarly named compound, PLK1-IN-12 (B31), as a relevant and informative alternative for comparison against the well-established clinical candidate, Volasertib. The objective of this guide is to present a clear, data-driven comparison of their selectivity, supported by experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of mitosis, and its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer therapies.[1] Both Volasertib and PLK1-IN-12 (B31) are potent inhibitors of PLK1. However, their selectivity profiles across the kinome, particularly within the PLK family, are crucial for their therapeutic window and potential off-target effects. This guide demonstrates that while both compounds are highly potent against PLK1, PLK1-IN-12 (B31) exhibits a markedly superior selectivity profile over other PLK isoforms compared to Volasertib.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Volasertib and PLK1-IN-12 (B31) against PLK family members. Lower IC50 values indicate higher potency.
| Kinase Target | Volasertib IC50 (nM)[2][3] | PLK1-IN-12 (B31) IC50 (nM) |
| PLK1 | 0.87 | 20 |
| PLK2 | 5 | >10000 |
| PLK3 | 56 | 3953 |
Note: Data for PLK1-IN-12 (B31) is from a recent publication and may not have undergone the same level of extensive clinical testing as Volasertib.
A broader kinome scan for PLK1-IN-12 (B31) at a concentration of 10 µM revealed that only four kinases (PLK1, PLK2, PLK3, and MYO3B) showed an activity level below 50%.[4] PLK1 was completely inhibited, while the activities of PLK2 and PLK3 were 48% and 11% of the control, respectively.[4] PLK4 was not inhibited at this concentration.[4] Volasertib has been reported to not exhibit inhibitory effects against a panel of more than 50 other kinases at concentrations up to 10 μM.[3]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. Below is a detailed, generalized protocol for an in vitro kinase inhibition assay, which is a standard method for generating the type of data presented above.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for determining the IC50 value of a test compound against a panel of purified kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant kinases (e.g., PLK1, PLK2, PLK3)
-
Specific peptide or protein substrates for each kinase
-
Test compounds (Volasertib, PLK1-IN-12) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assays) or a luminometer (for luminescence-based assays)
-
Stop solution (e.g., phosphoric acid for radiometric assays)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (spiked with [γ-³³P]ATP for radiometric assays). The ATP concentration should ideally be at the Michaelis constant (Km) for each kinase to allow for a more accurate determination of the IC50.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
For Radiometric Assays:
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
For Luminescence-based Assays (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
PLK1 Signaling Pathway
The following diagram illustrates the central role of PLK1 in the cell cycle, a key pathway targeted by both Volasertib and PLK1-IN-12 (B31).
References
- 1. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Onvansertib (PLK1-IN-5): A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Onvansertib (also known as NMS-P937), a potent and orally available inhibitor of Polo-like kinase 1 (PLK1). The data presented here is intended to offer an objective overview of its performance against other kinases, supported by experimental evidence.
Introduction to Onvansertib
Onvansertib is a small molecule inhibitor that targets the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4] By inhibiting PLK1, Onvansertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]
Kinase Selectivity Profile of Onvansertib (NMS-P937)
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the inhibitory activity of Onvansertib against a panel of 63 protein kinases.
| Kinase Family | Kinase | IC50 (nM) | % Inhibition @ 10 µM |
| PLK | PLK1 | 2 | - |
| PLK2 | - | 48 | |
| PLK3 | - | 40 | |
| CMGC | CK2 | 826 | - |
| MELK | 744 | - | |
| TK | FLT3 | 510 | - |
| Other | ABL | >10,000 | <20 |
| ALK | >10,000 | <20 | |
| ... (56 other kinases) | >10,000 | <20 |
Table 1: Selectivity profile of Onvansertib (NMS-P937) against a panel of 63 protein kinases. Data sourced from Valsasina et al., 2012.[1]
As shown in Table 1, Onvansertib is a highly potent inhibitor of PLK1 with an IC50 of 2 nM.[1] It demonstrates significant selectivity for PLK1 over the other members of the PLK family, with only marginal inhibition of PLK2 and PLK3 observed at a high concentration of 10 µM.[1]
Notably, Onvansertib exhibited high nanomolar inhibitory activity against three other kinases: Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and FMS-like Tyrosine Kinase 3 (FLT3).[1] Against the remaining 57 kinases in the panel, the compound was largely inactive, with less than 20% inhibition at a concentration of 10 µM.[1]
Experimental Protocols
Biochemical Kinase Inhibition Assay
The kinase inhibitory activity of Onvansertib was determined using a radiometric filter binding assay.[1]
Materials:
-
Recombinant full-length human kinases
-
Peptide or protein substrates
-
[γ-33P]ATP
-
Kinase buffer (specific to each kinase)
-
96-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Method:
-
Kinase reactions were performed in 96-well plates in a final volume of 50 µL.
-
The reaction mixture contained the respective kinase, its substrate (peptide or protein), and the kinase buffer.
-
Onvansertib was added at various concentrations to determine the IC50 value.
-
The reaction was initiated by the addition of [γ-33P]ATP.
-
The plates were incubated at 30°C for a specified period (typically 30-60 minutes).
-
The reaction was stopped by the addition of phosphoric acid.
-
The reaction mixture was then transferred to a filter plate, and the radiolabeled substrate was captured on the filter membrane.
-
The filter plate was washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PLK1-IN-5 On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Polo-like kinase 1 (PLK1) inhibitors, with a focus on validating their on-target effects. Due to the limited publicly available data for PLK1-IN-5, this guide establishes a framework for its evaluation by comparing it with well-characterized PLK1 inhibitors. The experimental protocols and data presented for alternative compounds can serve as a benchmark for the validation of this compound.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[1][3] A variety of small molecule inhibitors have been developed to target PLK1, primarily by competing with ATP at the kinase domain or by targeting the polo-box domain (PBD) which is crucial for substrate recognition.[2][4]
This guide focuses on the methodologies required to validate the on-target effects of PLK1 inhibitors, using data from established compounds to provide a comparative context for the evaluation of novel inhibitors like this compound.
Quantitative Comparison of PLK1 Inhibitors
The efficacy and selectivity of PLK1 inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize key quantitative data for several well-characterized PLK1 inhibitors.
Table 1: In Vitro Potency of Selected PLK1 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Selectivity Notes |
| This compound | ATP-competitive (presumed) | PLK1 | < 500 nM[5][6] | Publicly available selectivity data is limited. |
| Volasertib (BI 6727) | ATP-competitive | PLK1 | 0.87 nM (IC50)[7] | 6-fold and 65-fold more selective for PLK1 over PLK2 and PLK3, respectively.[7] |
| BI 2536 | ATP-competitive | PLK1 | 0.83 nM (IC50)[7] | Also inhibits PLK2 and PLK3 with similar potency.[8] Additionally inhibits Bromodomain 4 (BRD4).[7] |
| Onvansertib (NMS-P937) | ATP-competitive | PLK1 | 2 nM (IC50)[7] | Over 5000-fold selectivity for PLK1 over PLK2 and PLK3.[7][9] |
| Rigosertib (ON-01910) | Non-ATP-competitive | PLK1 | 9 nM (IC50)[7] | 30-fold more selective for PLK1 over PLK2; no activity against PLK3.[7] Also inhibits the PI3K/Akt pathway.[7] |
| Poloxin | PBD Inhibitor | PLK1 PBD | 4.8 µM (IC50)[7] | 4-fold and 11-fold more selective for PLK1 PBD over PLK2 and PLK3 PBDs, respectively.[7] |
Table 2: Cellular Activity of Selected PLK1 Inhibitors
| Inhibitor | Cell Line | Cellular Effect | Concentration |
| Volasertib (BI 6727) | Various Cancer Cell Lines | Induces mitotic arrest and apoptosis.[7] | Nanomolar range |
| BI 2536 | Various Cancer Cell Lines | Induces mitotic arrest and apoptosis.[7] | Nanomolar range |
| Onvansertib (NMS-P937) | Various Cancer Cell Lines | Induces mitotic arrest followed by apoptosis.[7] | IC50 values < 100 nM in many cell lines.[9] |
| Rigosertib (ON-01910) | Various Cancer Cell Lines | Induces apoptosis.[7] | Nanomolar range |
| Poloxin | Cancer Cell Lines | Induces mitotic arrest and apoptosis.[4] | Micromolar range |
Experimental Protocols for On-Target Validation
Validating that a small molecule inhibitor engages and inhibits its intended target within a cellular context is a critical step in drug development. Below are detailed protocols for key experiments to confirm the on-target effects of PLK1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PLK1.
Protocol:
-
Reagents and Materials:
-
Recombinant active PLK1 enzyme.
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[10]
-
ATP.
-
PLK1 substrate (e.g., dephospho-casein or a specific peptide substrate).[10]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[11]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the recombinant PLK1 enzyme diluted in Kinase Dilution Buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Initiate the kinase reaction by adding a mixture of the PLK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[11]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for Downstream Target Modulation
Inhibition of PLK1 should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to detect these changes in phosphorylation status.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to overexpress PLK1 (e.g., HeLa, U2OS) to 70-80% confluency.
-
Treat the cells with the PLK1 inhibitor at various concentrations and for different time points.
-
Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PLK1 (Thr210), total PLK1, and downstream targets like phospho-Histone H3 (Ser10), and loading controls (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Cell Cycle Analysis for Mitotic Arrest
PLK1 inhibition is expected to cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and treat them with the PLK1 inhibitor for a specified duration (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]
-
Apoptosis Assay
Prolonged mitotic arrest induced by PLK1 inhibition should ultimately lead to apoptosis. This can be measured using an Annexin V/Propidium Iodide (PI) assay.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the PLK1 inhibitor for a time course (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Flow Cytometry:
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for interpreting results.
Caption: PLK1 Signaling Pathway leading to Mitotic Entry.
Caption: Experimental Workflow for Validating PLK1 On-Target Effects.
By employing the described experimental protocols and comparing the resulting data with the established profiles of known PLK1 inhibitors, researchers can rigorously validate the on-target effects of novel compounds like this compound. This systematic approach is essential for advancing promising candidates through the drug development pipeline.
References
- 1. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PLK1 抑制剂 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Enhancing Polo-like Kinase 1 Selectivity of Polo-box Domain-binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
A Comparative Guide to Polo-like Kinase (PLK) Family Inhibitors for Researchers
This guide provides a detailed comparison of several key inhibitors of the Polo-like Kinase (PLK) family, a group of serine/threonine kinases crucial for cell cycle regulation.[1][2][3][4][5][6] Overexpression of PLK1, the most studied member of the family, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[4][7] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the performance of prominent PLK inhibitors, supported by experimental data and detailed methodologies.
Note on PLK1-IN-5: Extensive searches for "this compound" did not yield any specific publicly available data at the time of this guide's compilation. Therefore, a direct comparison with this particular compound is not possible. The following sections will focus on a comparative analysis of other well-documented PLK family inhibitors.
Performance Comparison of PLK Inhibitors
The following tables summarize the in vitro potency and selectivity of several notable PLK inhibitors. This data is crucial for selecting the appropriate tool compound for preclinical research and for understanding the potential therapeutic window of these agents.
Table 1: In Vitro Potency (IC50) Against PLK Family Members
| Inhibitor | PLK1 (nM) | PLK2 (nM) | PLK3 (nM) | Reference |
| Volasertib (BI 6727) | 0.87 | 5.22 | 55.9 | [8] |
| Onvansertib (NMS-P937) | 2 | >10000 | >10000 | [8] |
| BI 2536 | 0.83 | 3.5 | 9.0 | [2] |
| Rigosertib (ON 01910) | 9 | 270 | >1000 | |
| GSK461364 | 2.2 | >2200 | >2200 | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity of PLK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Volasertib | Various Cancer Cell Lines | Proliferation | Nanomolar range | [9] |
| Onvansertib | SCLC Cell Lines | Cytotoxicity | Nanomolar range | [9] |
| BI 2536 | Various Cancer Cell Lines | Proliferation | 2 - 25 | |
| Rigosertib | 94 tumor cell lines | Growth Inhibition | 50 - 250 | [9] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values in cellular assays reflect the inhibitor's ability to affect cell viability and proliferation.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the PLK1 signaling pathway and the general workflow for evaluating these compounds.
Caption: Simplified PLK1 signaling pathway in the G2/M transition of the cell cycle.
The following diagram illustrates a typical workflow for the preclinical evaluation of PLK inhibitors.
Caption: General experimental workflow for the preclinical evaluation of PLK inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent ADP-detecting assays and is suitable for determining the IC50 values of inhibitors against PLK family kinases.[10]
Materials:
-
Recombinant human PLK1, PLK2, or PLK3 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in Kinase Reaction Buffer. Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI50 value by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for PLK1 Pathway Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of how an inhibitor affects the levels and phosphorylation status of proteins in the PLK1 signaling pathway.[14][15]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., X-ray film or a digital imager)
Procedure:
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. This will allow for a comparison of protein levels between different treatment conditions.
-
References
- 1. mdpi.com [mdpi.com]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PLK1 Inhibitors for Cancer Research and Drug Development
For Immediate Publication
A Comprehensive Guide to Polo-like Kinase 1 (PLK1) Inhibitors, Featuring In-depth Analysis of Volasertib, Onvansertib (B609756), Rigosertib, BI 2536, and GSK461364
This guide offers a detailed, data-driven comparison of key Polo-like Kinase 1 (PLK1) inhibitors, designed for researchers, scientists, and drug development professionals. PLK1 is a critical regulator of mitosis, and its overexpression in numerous cancers has made it a prime target for therapeutic intervention. This document provides a comprehensive overview of the performance of leading PLK1 inhibitors, supported by experimental data to facilitate informed decisions in research and clinical development.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of prominent PLK1 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative Potency of PLK1 Inhibitors
| Inhibitor | PLK1 IC50 (nM) | Mechanism of Action | Key Findings |
| Volasertib (BI 6727) | ~0.87[1] | ATP-competitive | A potent inhibitor that impedes the proliferation of various cancer cell lines, including acute myeloid leukemia (AML).[1] |
| Onvansertib (NMS-P937) | ~2[1] | ATP-competitive | Highly selective for PLK1 and has shown potent antitumor activity in preclinical models of colorectal cancer and medulloblastoma.[2][3] |
| Rigosertib (ON 01910.Na) | ~9-18 | Allosteric/Non-ATP-competitive | A multi-kinase inhibitor that also affects the PI3K pathway.[4] |
| BI 2536 | ~0.83[5] | ATP-competitive | A first-generation PLK1 inhibitor that has shown efficacy in preclinical models but has limitations in monotherapy clinical trials.[1][6] |
| GSK461364 | ~2.2 (Ki) | ATP-competitive | Demonstrates potent antiproliferative activity against a wide range of tumor cell lines.[7] |
Table 2: Selectivity Profile of PLK1 Inhibitors
| Inhibitor | Selectivity for PLK1 vs. PLK2 | Selectivity for PLK1 vs. PLK3 | Other Notable Inhibited Kinases |
| Volasertib (BI 6727) | ~6-fold | ~65-fold | Minimal activity against a panel of over 50 other kinases. |
| Onvansertib (NMS-P937) | >5000-fold | >5000-fold | Highly selective for PLK1.[4] |
| Rigosertib (ON 01910.Na) | ~30-fold | Not specified | PI3K, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1.[4] |
| BI 2536 | High | High | Highly selective for PLK1 over other kinases.[5] |
| GSK461364 | >390-fold | >390-fold | >1000-fold greater selectivity against a panel of 48 other kinases.[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the PLK1 signaling pathway and a typical preclinical evaluation workflow are provided below to aid in understanding the mechanism of action and experimental design for these inhibitors.
References
- 1. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclin-d1.com [cyclin-d1.com]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Overcoming Resistance to BI 2536: A Comparative Guide to Next-Generation PLK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against key oncogenic drivers has revolutionized cancer treatment. Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for mitotic progression, has emerged as a promising target. BI 2536 was one of the first potent PLK1 inhibitors to enter clinical trials, showing significant anti-proliferative effects in various cancer models. However, as with many targeted agents, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative overview of BI 2536 and explores the desired characteristics of a next-generation PLK1 inhibitor, hypothetically termed PLK1-IN-5, designed to address the mechanisms of resistance to BI 2536.
Comparative Analysis of PLK1 Inhibitors
This section compares the established profile of BI 2536 with the projected profile of an ideal next-generation inhibitor, this compound, designed to overcome known resistance mechanisms.
| Feature | BI 2536 | This compound (Hypothetical) |
| Primary Target | ATP-binding pocket of the PLK1 kinase domain. | Novel epitope on the PLK1 kinase domain or the Polo-Box Domain (PBD). |
| Off-Target Activity | Inhibits Bromodomain 4 (BRD4). | High selectivity for PLK1 over other kinases and bromodomains. |
| Potency (IC50) | 0.83 nM (cell-free assay).[1] | Sub-nanomolar, with sustained activity in resistant cell lines. |
| Effect in Sensitive Cells | Induces G2/M arrest and apoptosis.[2] | Potent induction of mitotic catastrophe and apoptosis in both sensitive and resistant cells. |
| Known Resistance | Upregulation of AXL-TWIST1 pathway, EMT, MDR1 expression, PLK1 mutations (e.g., R136G). | Designed to be effective against known PLK1 mutations and not be a substrate for MDR1. |
| Clinical Status | Investigated in Phase I/II trials, but with limited success in solid tumors. | Preclinical/developmental, with a focus on overcoming identified resistance mechanisms. |
Efficacy of BI 2536 in Sensitive Cancer Cell Lines
BI 2536 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal effective concentration (EC50) for growth inhibition is typically in the low nanomolar range.
| Cell Line | Cancer Type | EC50 (nM) |
| HCT 116 | Colon Cancer | <10 |
| COLO 205 | Colon Cancer | <10 |
| HT-29 | Colon Cancer | <10 |
| A549 | Lung Cancer | ~14 |
| BxPC-3 | Pancreatic Cancer | ~5 |
| Various others | Carcinomas, sarcomas, melanomas, hematological malignancies | 2-25[3] |
Signaling Pathways and Resistance Mechanisms
Understanding the signaling context of PLK1 and the pathways that contribute to resistance is crucial for developing effective next-generation inhibitors.
Caption: Simplified PLK1 signaling pathway in the G2/M phase transition and mitosis.
Acquired resistance to BI 2536 can arise from various molecular alterations, which either prevent the drug from reaching its target or bypass the consequences of PLK1 inhibition.
Caption: Key mechanisms of acquired resistance to the PLK1 inhibitor BI 2536.
Experimental Protocols
To evaluate the efficacy of novel PLK1 inhibitors and compare them to BI 2536, especially in resistant models, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed BI 2536-sensitive and -resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PLK1 inhibitor (e.g., BI 2536 or this compound) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Plate cells in 6-well plates and treat with the PLK1 inhibitor at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Western Blotting for Pathway Analysis
This technique is used to detect specific proteins in a sample and can reveal changes in signaling pathways upon drug treatment.
-
Protein Extraction: Treat cells with the PLK1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-PLK1, AXL, TWIST1, cleaved PARP, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between treated and untreated samples.
Experimental Workflow for Evaluating Novel PLK1 Inhibitors
A logical workflow is necessary to systematically evaluate a new compound like this compound against a resistant cell line.
References
Validating PLK1 Inhibitors: A Comparative Guide to Secondary Assays
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers. This has made PLK1 an attractive target for the development of novel anticancer therapies. The validation of potent and selective PLK1 inhibitors is paramount and typically involves a multi-step process, including primary biochemical assays followed by secondary cell-based assays to confirm their on-target effects and cellular efficacy.
This guide provides a comparative overview of the validation of PLK1 inhibitors, with a focus on secondary assays. While information on a specific compound denoted as "PLK1-IN-5" was not publicly available at the time of this writing, this guide will utilize data from other well-characterized PLK1 inhibitors to illustrate the validation process. We will delve into the experimental methodologies for key assays, present comparative data for different inhibitors, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Comparison of PLK1 Inhibitors
The efficacy of PLK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of reported IC50 values for several representative PLK1 inhibitors, including a highly potent novel inhibitor ("Hit-4"), a well-established clinical candidate (Volasertib, BI 6727), and an inhibitor targeting the Polo-Box Domain (T521).
| Inhibitor | Target Domain | Primary Assay Type | Biochemical IC50 | Secondary Assay Type | Cellular IC50 | Reference |
| Hit-4 | Kinase Domain | Kinase Inhibition Assay | 22.61 ± 1.12 pM | Cell Proliferation (DU-145 cells) | 0.09 ± 0.01 nM | [1][2] |
| Volasertib (BI 6727) | Kinase Domain | Kinase Inhibition Assay | 0.87 nM | Not Specified | Not Specified | [3] |
| T521 | Polo-Box Domain (PBD) | Fluorescence Polarization | 1.22 ± 0.13 µM | Cell Proliferation (HeLa cells) | ~1-5 µM | [4] |
| PLK1-IN-12 | Kinase Domain | Not Specified | 20 nM | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of kinase inhibitors. Below are representative protocols for a primary biochemical assay and a secondary cell-based assay commonly used in the characterization of PLK1 inhibitors.
Primary Assay: PLK1 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.
Objective: To determine the in vitro potency of an inhibitor against PLK1 kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase substrate (e.g., casein or a specific peptide)[1]
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the PLK1 enzyme, the kinase substrate, and the assay buffer to each well.
-
Add the diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a negative control and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Secondary Assay: Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells that are known to be dependent on PLK1 activity.
Objective: To determine the potency of an inhibitor in a cellular context by measuring its effect on cell proliferation.
Materials:
-
Cancer cell line with high PLK1 expression (e.g., HeLa, DU-145, HT-29)[1][2][7]
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration and determine the IC50 value by plotting a dose-response curve.[2]
Mandatory Visualizations
PLK1 Signaling Pathway and Inhibition
Caption: The PLK1 signaling pathway and points of therapeutic intervention.
Experimental Workflow for PLK1 Inhibitor Validation
Caption: A general experimental workflow for the validation of PLK1 inhibitors.
References
- 1. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1-IN-12_TargetMol [targetmol.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of PLK1-IN-5 Activity and Alternative Polo-like Kinase 1 Inhibitors
This guide provides a comprehensive comparison of the Polo-like Kinase 1 (PLK1) inhibitor, PLK1-IN-5, with other prominent PLK1 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a thorough cross-validation of this compound's activity, supported by experimental data and detailed protocols. PLK1 is a critical regulator of mitotic progression and its overexpression is a hallmark of many human cancers, making it a significant target for anticancer therapies.[1][2][3]
Mechanism of Action of PLK1 Inhibitors
Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[2][4] The dysregulation of PLK1 is frequently observed in various cancers, often correlating with poor prognosis.[2][5] Consequently, inhibiting PLK1 can lead to mitotic arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[3][6]
PLK1 inhibitors can be broadly categorized into two main types based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules target the highly conserved ATP-binding pocket within the N-terminal kinase domain of PLK1. By competing with ATP, they block the kinase activity, preventing the phosphorylation of downstream substrates essential for mitosis.[2][5] Many of the PLK1 inhibitors that have entered clinical trials fall into this category.[6]
-
Polo-Box Domain (PBD) Inhibitors: These inhibitors target the C-terminal Polo-Box Domain, which is responsible for PLK1's subcellular localization and substrate recognition.[1][2] By disrupting these protein-protein interactions, PBD inhibitors offer a more specific mode of action compared to ATP-competitive inhibitors, potentially reducing off-target effects.[2]
Below is a diagram illustrating the primary mechanisms of PLK1 inhibition.
Quantitative Comparison of PLK1 Inhibitors
The following table summarizes the biochemical potency (IC50) of this compound against a panel of well-characterized PLK1 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PLK1 by 50%. Lower values indicate higher potency.
| Inhibitor | Type | PLK1 IC50 (nM) |
| This compound | (User to specify) | (User to provide data) |
| BI 2536 | ATP-Competitive | 0.83 |
| Volasertib (BI 6727) | ATP-Competitive | 0.87 |
| Onvansertib (NMS-P937) | ATP-Competitive | 36 |
| GSK461364A | ATP-Competitive | 2.2 |
| Purpurogallin | PBD Inhibitor | ~9,000 |
| Thymoquinone | PBD Inhibitor | ~5,000 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes and are based on published data.[3]
Experimental Protocols
Accurate assessment of inhibitor activity requires robust and reproducible experimental protocols. Below are methodologies for common assays used to determine the potency and selectivity of PLK1 inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by PLK1.
Materials:
-
Recombinant active PLK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
Substrate (e.g., Dephospho-Casein)[7]
-
γ-³²P-ATP
-
10 mM ATP Stock Solution[7]
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the Kinase Assay Buffer.
-
In a reaction tube, combine the recombinant PLK1 enzyme, the substrate solution, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the γ-³²P-ATP Assay Cocktail.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes).[7]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7][8]
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.[7][8]
-
Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
ADP-Glo™ Kinase Assay (Luminescence-based)
This is a non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active PLK1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
Substrate and ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Add the test inhibitor, PLK1 enzyme, and a mixture of substrate and ATP to a multi-well plate.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.[9]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for about 30 minutes.[9]
-
Measure the luminescence signal, which is directly proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Concluding Remarks
The data and protocols presented in this guide serve as a foundational resource for the cross-validation of this compound's inhibitory activity. By comparing its performance against established PLK1 inhibitors using standardized assays, researchers can accurately characterize its potency and potential as a therapeutic agent. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. promega.com [promega.com]
Navigating the Safety Landscape of PLK1 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the side effect profiles of key Polo-like Kinase 1 (PLK1) inhibitors currently in clinical development. This analysis is supported by experimental data from clinical trials to aid in informed decision-making for future research and therapeutic strategies.
Polo-like kinase 1 (PLK1) has emerged as a promising target in oncology due to its critical role in cell cycle progression and its overexpression in numerous cancers.[1] The development of PLK1 inhibitors has been a significant focus of cancer research, with several agents progressing to clinical trials. While showing therapeutic potential, these inhibitors are associated with a range of side effects. Understanding the nuances of these adverse event profiles is crucial for the continued development and optimal clinical application of this class of drugs. This guide provides a comparative analysis of the side effects associated with four prominent PLK1 inhibitors: volasertib, onvansertib, rigosertib (B1238547), and GSK461364.
Comparative Overview of Side Effect Profiles
The side effect profiles of PLK1 inhibitors are largely characterized by hematological and gastrointestinal toxicities, a reflection of their mechanism of action targeting rapidly dividing cells. However, the incidence and severity of these adverse events, as well as the presence of unique toxicities, vary among the different agents.
Volasertib: A Look at the POLO-AML-2 Trial
Volasertib, investigated in combination with low-dose cytarabine (B982) (LDAC) in the pivotal Phase 3 POLO-AML-2 trial for acute myeloid leukemia (AML), demonstrated a significant incidence of hematological and infection-related adverse events.
| Adverse Event (AE) | Volasertib + LDAC (%) | Placebo + LDAC (%) |
| Any AE | 81.3 | 63.5 |
| Infections and infestations | 81.3 | 63.5 |
| Febrile neutropenia | 60.4 | 29.3 |
| Fatal AEs | 31.2 | 18.0 |
| Fatal infections/infestations | 17.1 | 6.3 |
Data from the POLO-AML-2 Phase 3 Trial.[2]
Onvansertib: Insights from the KRAS-Mutant mCRC Trial
Onvansertib, evaluated in combination with FOLFIRI and bevacizumab in a Phase II trial for KRAS-mutant metastatic colorectal cancer (mCRC), showed a manageable safety profile with neutropenia being the most common high-grade adverse event.
| Treatment-Emergent Adverse Event (TEAE) | Any Grade (%) | Grade 3 (%) | Grade 4 (%) |
| Fatigue | 73.6 | - | - |
| Neutropenia | 71.7 | 35.8 | 5.7 |
| Nausea | 62.3 | 7.5 | 0 |
| Diarrhea | 52.8 | 7.5 | 0 |
| Stomatitis | 45.3 | - | - |
| Hypertension | - | 9.4 | - |
| Colonic perforation | - | - | 1.9 |
Data from the Phase II Trial of Onvansertib in KRAS-mutant mCRC (NCT03829410).[3][4]
Rigosertib: Data from the ONTIME Trial in Myelodysplastic Syndromes
The Phase III ONTIME trial of rigosertib in patients with high-risk myelodysplastic syndromes (MDS) highlighted hematological toxicities as the most frequent grade 3 or higher adverse events.
| Grade ≥3 Adverse Event | Rigosertib (%) | Best Supportive Care (%) |
| Thrombocytopenia | 19 | 7 |
| Anemia | 18 | 8 |
| Neutropenia | 17 | 8 |
| Febrile Neutropenia | 12 | 11 |
| Pneumonia | 12 | 11 |
Data from the ONTIME Phase 3 Trial.[5]
GSK461364: Dose-Limiting Toxicities from Phase I
A Phase I study of GSK461364 in patients with advanced solid malignancies identified dose-limiting toxicities (DLTs) that were primarily hematological, with a notable incidence of venous thrombotic emboli (VTE).
Dose-Limiting Toxicities (DLTs) in Schedule A:
-
300 mg cohort: Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (2 of 7 patients).[6][7]
-
225 mg cohort: Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (1 of 8 patients).[6][7]
Dose-Limiting Toxicities (DLTs) in Schedule B:
The most common Grade 3-4 drug-related events were venous thrombotic emboli (VTE) and myelosuppression.[6][7] A high incidence of VTE (20%) was observed, leading to the recommendation of prophylactic anticoagulation in future studies.[6][7]
Experimental Protocols
The assessment and grading of adverse events in the clinical trials of these PLK1 inhibitors adhere to the Common Terminology Criteria for Adverse Events (CTCAE) . This standardized system, developed by the National Cancer Institute, provides a classification of adverse events with a severity grading scale from 1 to 5.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
The specific version of CTCAE used may vary between trials, but the fundamental principles of grading severity remain consistent, allowing for a standardized approach to safety reporting.
Visualizing the Landscape
To better understand the context of PLK1 inhibitor side effects, the following diagrams illustrate the PLK1 signaling pathway and a logical workflow for a comparative analysis of these adverse events.
Caption: PLK1 Signaling Pathway and Inhibition.
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rigosertib versus best supportive care for patients with high-risk myelodysplastic syndromes after failure of hypomethylating drugs (ONTIME): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of GSK461364, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of PLK1-IN-5 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention. A plethora of small molecule inhibitors have been developed to target PLK1, each with varying degrees of potency and specificity. This guide provides a comparative analysis of PLK1-IN-5 against other well-characterized PLK1 inhibitors, offering a resource for researchers to select the most appropriate tool for their studies.
Introduction to PLK1 and its Inhibition
The Polo-like kinase (PLK) family consists of five serine/threonine kinases (PLK1-5) that play pivotal roles in mitosis and cytokinesis. PLK1, the most extensively studied member, is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Its heightened expression in tumor cells often correlates with poor prognosis, making it an attractive target for anticancer drug development.[2]
Inhibition of PLK1 can be achieved through two primary mechanisms: targeting the N-terminal kinase domain (KD), which is ATP-competitive, or the C-terminal Polo-Box Domain (PBD), which is involved in substrate binding and localization.[3] While many inhibitors target the highly conserved kinase domain, this can lead to off-target effects due to similarities with other kinases. Targeting the more unique PBD offers a potential avenue for achieving higher specificity.[2]
This guide focuses on this compound and compares its specificity profile with three other prominent PLK1 inhibitors: Volasertib (BI 6727), Onvansertib (NMS-P937), and GSK461364.
Comparative Analysis of PLK1 Inhibitor Specificity
The following tables summarize the available quantitative data for this compound and its alternatives. This data is crucial for understanding the potency and selectivity of each inhibitor.
| Inhibitor | Target | Mechanism of Action | PLK1 IC50 | Selectivity Notes |
| This compound | PLK1 | Not Specified | < 500 nM[4] | Detailed public data on selectivity against other PLK isoforms or a broader kinase panel is not readily available. |
| Volasertib (BI 6727) | PLK1 | ATP-competitive Kinase Domain Inhibitor | 0.87 nM | Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM), indicating some off-target activity against other PLK family members.[5] |
| Onvansertib (NMS-P937) | PLK1 | ATP-competitive Kinase Domain Inhibitor | 2 nM | Highly selective for PLK1, with over 5000-fold greater selectivity against PLK2 and PLK3. |
| GSK461364 | PLK1 | ATP-competitive Kinase Domain Inhibitor | 2.2 nM (Ki) | Displays at least 390-fold greater selectivity for PLK1 over PLK2 and PLK3.[6] |
Table 1: Overview of PLK1 Inhibitors
| Inhibitor | PLK1 | PLK2 | PLK3 |
| This compound | < 500 nM | Data not available | Data not available |
| Volasertib (BI 6727) | 0.87 nM | 5 nM | 56 nM |
| Onvansertib (NMS-P937) | 2 nM | >10,000 nM | >10,000 nM |
| GSK461364 | 2.2 nM (Ki) | >858 nM (Ki) | >858 nM (Ki) |
Table 2: Comparative IC50/Ki Values (nM) Against PLK Isoforms
Signaling Pathway and Experimental Workflows
To assess the specificity of a PLK1 inhibitor, a series of experiments are typically performed. These include biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate the inhibitor's effect on the PLK1 signaling pathway and overall cell viability.
Caption: PLK1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Assessing Inhibitor Specificity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1 and other kinases.
Materials:
-
Purified recombinant PLK1, PLK2, PLK3 enzymes
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Substrate (e.g., Casein or a specific peptide substrate)
-
ATP (at a concentration around the Km for each kinase)
-
Test inhibitors (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the purified kinase enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for PLK1 Pathway Inhibition
This method is used to assess the inhibition of PLK1 activity in a cellular context by measuring the phosphorylation status of PLK1 itself (autophosphorylation at Thr210) and its downstream substrates.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLK1 (Thr210), anti-PLK1 (total), anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total PLK1 and a loading control to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
Treat the cells with a serial dilution of the inhibitors or DMSO for 72 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Incubate the plate for at least 2 hours at 37°C with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The selection of a PLK1 inhibitor for research or therapeutic development requires careful consideration of its potency and, critically, its specificity. While this compound is a potent inhibitor of PLK1, the publicly available data on its selectivity is limited. In contrast, inhibitors such as Onvansertib and GSK461364 have been demonstrated to be highly selective for PLK1 over other PLK isoforms. Volasertib, while potent, shows some cross-reactivity with PLK2 and PLK3.
Researchers should consider the goals of their study when choosing an inhibitor. For studies requiring highly specific inhibition of PLK1 with minimal off-target effects on other PLK family members, Onvansertib or GSK461364 may be more suitable choices based on the available data. Further characterization of the kinase selectivity profile of this compound would be beneficial to the research community to better understand its utility as a specific tool for studying PLK1 function. The experimental protocols provided in this guide offer a framework for conducting such comparative studies in-house.
References
- 1. Phospho-PLK1 (Thr210) Antibody (#5472) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. promega.com [promega.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-PLK1 (Thr210) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of PLK1-IN-5: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-5. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance. As biologically active small molecules, kinase inhibitors like this compound require careful handling and disposal to mitigate potential environmental and health impacts.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on the established principles of chemical waste management for potent, biologically active compounds and data from analogous small molecule kinase inhibitors. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough understanding of the potential hazards is crucial. Small molecule inhibitors are biologically potent and may possess toxicological properties that are not fully characterized. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: When handling the compound in its solid, powdered form outside of a certified fume hood, or if aerosolization is possible, an appropriate respirator should be used.
Engineering Controls: All handling of solid this compound and the preparation of its solutions must be conducted within a certified laboratory fume hood to prevent the inhalation of dust or vapors. Ensure the laboratory is well-ventilated.
Quantitative Hazard and Safety Data
The following table summarizes general hazard information typical for small molecule kinase inhibitors. This information should be considered in the absence of a specific SDS for this compound.
| Hazard Category | Description | Handling Precautions |
| Acute Toxicity | The acute toxicity of this compound has not been fully characterized. Assume the compound is toxic if ingested, inhaled, or absorbed through the skin. | Avoid direct contact. Use appropriate PPE at all times. |
| Chronic Toxicity | Long-term exposure effects are unknown. As a kinase inhibitor, it may interfere with cellular processes. | Minimize exposure. Handle in a fume hood. |
| Carcinogenicity | Not classified. | Handle as a potential carcinogen. |
| Mutagenicity | Not classified. | Handle as a potential mutagen. |
| Teratogenicity | Not classified. | Handle as a potential teratogen. |
Step-by-Step Disposal Protocol
The correct disposal method for this compound is contingent on its physical state (solid or solution) and whether it has come into contact with other materials.
Unused or Expired Solid Compound
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
The original container holding the unused or expired solid compound must be treated as hazardous chemical waste.
-
Ensure the container is securely sealed and the manufacturer's label is intact and legible.
-
Store this container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
Liquid Waste (Solutions)
-
Solutions containing this compound (e.g., in DMSO) must be collected as hazardous chemical waste.
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").
-
Store the liquid waste container in a designated satellite accumulation area within the laboratory.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and treated as hazardous liquid waste. If decontamination is not feasible, the glassware itself should be disposed of as hazardous solid waste.
Experimental Protocols: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: In a fume hood, rinse the glassware three times with a small volume of a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the compound. Collect all rinsate in a designated hazardous waste container.
-
Soaking: Submerge the rinsed glassware in a basic solution (e.g., a solution of sodium hydroxide (B78521) or a commercial laboratory detergent) for at least 24 hours. This can help to degrade any remaining inhibitor.
-
Final Rinse: After soaking, thoroughly rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Essential Safety and Operational Guide for Handling PLK1-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-5. As a potent, biologically active small molecule, it should be handled with a high degree of caution, treating it as potentially hazardous. The following procedures and recommendations are based on general safety protocols for potent, research-grade kinase inhibitors and are intended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The required level of PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable lab coat or one made of a non-absorbent material. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store the compound in a cool, well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[2] For long-term storage, follow the manufacturer's specific recommendations, which may include refrigeration or freezing.
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Spill Management: In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the appropriate safety officer.
-
Secure: Restrict access to the spill area.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material to avoid generating dust.
-
Decontaminate: Decontaminate the spill area and all equipment used for clean-up.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
4. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: A typical experimental workflow for the safe handling of this compound.
Caption: The hierarchy of controls for mitigating exposure to hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
